Bumetanide-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(butylamino)-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)/i4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEIEVLCKWDQJH-UPKDRLQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675733 | |
| Record name | 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216739-35-3 | |
| Record name | 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Bumetanide-d5 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide-d5 is the deuterated analog of bumetanide, a potent loop diuretic. In research, its primary and critical application is as an internal standard for the quantitative analysis of bumetanide in biological matrices.[1] The substitution of five hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to bumetanide in its behavior during sample extraction and chromatographic separation, yet is easily distinguishable by mass spectrometry due to its higher mass. This property makes it an ideal tool for correcting for variability during analytical procedures, thereby enhancing the accuracy and precision of bumetanide quantification.
This guide provides a comprehensive overview of this compound, its chemical properties, and its application in bioanalytical research, with a focus on validated experimental protocols and quantitative data.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of bumetanide. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Name | 3-(butylamino)-4-(phenoxy-d5)-5-sulfamoylbenzoic acid |
| Synonyms | 3-(Aminosulfonyl)-5-(butylamino)-4-phenoxy-d5-benzoic acid |
| CAS Number | 1216739-35-3 |
| Molecular Formula | C₁₇H₁₅D₅N₂O₅S |
| Molecular Weight | 369.4 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Storage | 2-8°C, protected from light |
Primary Use in Research: Internal Standard in Bioanalysis
The principal application of this compound is as an internal standard in pharmacokinetic, bioequivalence, and toxicokinetic studies of bumetanide. Its use is crucial for accurate quantification of bumetanide in complex biological samples such as plasma and urine using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry. The underlying principle is that the deuterated standard, when added to a sample at a known concentration, will behave identically to the endogenous (non-deuterated) analyte throughout the analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, a precise and accurate quantification can be achieved, irrespective of variations in sample recovery or matrix effects.
Experimental Protocol: Quantification of Bumetanide in Human Plasma by LC-MS/MS
The following is a detailed protocol for the determination of bumetanide in human plasma using this compound as an internal standard. This method is based on a validated LC-MS/MS procedure and is suitable for pharmacokinetic and bioequivalence studies.
Materials and Reagents
-
Bumetanide reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Preparation of Stock and Working Solutions
-
Bumetanide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of bumetanide reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Bumetanide Working Solutions: Prepare a series of working solutions by serially diluting the bumetanide stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
This compound Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the chromatographic and mass spectrometric conditions for the analysis of bumetanide and this compound.
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Formate (pH 3.0) (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bumetanide | 365.2 | 240.2 |
| This compound | 370.2 | 245.2 |
Method Validation Parameters
The following table presents typical validation parameters for a bioanalytical method for bumetanide in human plasma using this compound as an internal standard.
| Parameter | Result |
| Linearity Range | 0.30 - 200.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.30 ng/mL |
| Intra-batch Precision (%CV) | ≤ 6.9% |
| Inter-batch Precision (%CV) | ≤ 6.9% |
| Mean Extraction Recovery | > 90% |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of bumetanide using this compound as an internal standard.
Caption: Bioanalytical workflow for bumetanide quantification.
Logical Relationship of Internal Standard Use
The following diagram illustrates the logical relationship of how an internal standard corrects for variations in a bioanalytical method.
Caption: Role of internal standard in analytical correction.
References
An In-depth Technical Guide to Bumetanide-d5: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of Bumetanide-d5. This deuterated analog of Bumetanide serves as a crucial internal standard for the accurate quantification of the active drug in various biological matrices.
Core Chemical Properties
This compound is a stable, isotopically labeled form of Bumetanide, a potent loop diuretic. The five deuterium atoms are located on the phenoxy group, which provides a distinct mass shift for mass spectrometry-based analysis without significantly altering its chemical behavior.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 1216739-35-3 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₇H₁₅D₅N₂O₅S | [1][2][3][5] |
| Molecular Weight | 369.45 g/mol | [2][3][4][5][7] |
| Formal Name | 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-d5-benzoic acid | [1] |
| Synonyms | 3-(Butylamino)-4-(phenoxy-d5)-5-sulfamoylbenzoic acid | [3][5] |
| Appearance | White Solid | [7] |
| Melting Point | 230 - 231 °C | [4] |
| Purity | >98% (by HPLC) | [3][4] |
| Deuterium Incorporation | ≥99% (d₁-d₅) | [1][4] |
| Solubility | DMF: 33 mg/mL, DMSO: 25 mg/mL, Ethanol: 14 mg/mL | [1] |
Chemical Structure
The foundational structure of this compound consists of a benzoic acid core substituted with butylamino, sulfamoyl, and deuterated phenoxy groups.
Caption: Chemical structure and identifiers of this compound.
Experimental Protocols
This compound is primarily used as an internal standard in analytical chemistry for the quantification of Bumetanide. Below are representative protocols for its synthesis and application.
Synthesis of Bumetanide (Illustrative Pathway)
While the specific synthesis of the deuterated analog may vary, it generally follows the synthesis of the parent compound, utilizing a deuterated starting material. A known one-pot synthesis method for Bumetanide is described, which could be adapted.[8]
-
Reaction Setup : In an autoclave, combine 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (25g), butyraldehyde (29.2g), and 10% palladium on carbon (5.0g) in methanol (250 mL).[8]
-
Hydrogenation : Flush the autoclave with nitrogen, followed by hydrogen gas. Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C.[8]
-
Monitoring and Workup : Monitor the reaction by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). After approximately six hours, once the starting material is consumed, stop the reaction and cool to room temperature.[8]
-
Purification : Filter the catalyst under a nitrogen blanket. Concentrate the filtrate and dilute the resulting semi-solid with n-Hexane. Cool the mixture to below 10°C and filter after one hour to isolate the crystalline product.[8]
To synthesize this compound, this process would be adapted, likely starting with a deuterated phenoxy precursor.
Quantification of Bumetanide using this compound by RP-HPLC
This compound is the ideal internal standard for quantifying Bumetanide in pharmaceutical formulations and biological fluids.[1]
-
Chromatographic Conditions :
-
Standard and Sample Preparation :
-
Prepare a stock solution of Bumetanide and this compound in the mobile phase.
-
For assaying tablets, crush and powder twenty tablets. Extract a powder amount equivalent to 25 mg of Bumetanide using the mobile phase in a 25 mL volumetric flask.[10]
-
Spike a known concentration of this compound into all calibration standards and unknown samples.
-
-
Analysis :
-
Inject the prepared solutions into the HPLC system.
-
Construct a calibration curve by plotting the ratio of the peak area of Bumetanide to the peak area of this compound against the concentration of Bumetanide.
-
Determine the concentration of Bumetanide in the unknown samples using the regression equation from the calibration curve.
-
Biological Context and Application Workflow
Bumetanide acts as an inhibitor of the Na-K-2Cl cotransporter (NKCC1) and an agonist of the G protein-coupled receptor 35 (GPR35).[1] Its deuterated form, this compound, is essential for pharmacokinetic and metabolic studies where precise quantification is required.
Caption: Workflow for quantifying Bumetanide using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Bumetanide D5 [artis-standards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Bumetanide D5 | CAS No- 1216739-35-3 | Simson Pharma Limited [simsonpharma.com]
- 6. This compound | CAS 1216739-35-3 | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ijrpc.com [ijrpc.com]
- 9. asianpubs.org [asianpubs.org]
- 10. actascientific.com [actascientific.com]
An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Bumetanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated bumetanide, a potent loop diuretic. Deuteration, the selective replacement of hydrogen with deuterium, can significantly improve the pharmacokinetic profile of a drug, leading to enhanced therapeutic efficacy and a better safety profile. This document details the synthetic pathways for producing deuterated bumetanide, outlines key experimental protocols, and presents available quantitative data. Furthermore, it explores the mechanism of action of bumetanide, focusing on its role as an inhibitor of the Na-K-Cl cotransporter (NKCC1) and its downstream signaling effects. This guide is intended to be a valuable resource for researchers and professionals involved in the development of novel deuterated pharmaceuticals.
Introduction: The Rationale for Deuterating Bumetanide
Bumetanide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2] It exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter, primarily in the thick ascending limb of the Loop of Henle.[2] While effective, bumetanide has a relatively short half-life of approximately 1.2-1.5 hours, which necessitates frequent dosing.[2]
Deuteration of pharmaceuticals is a strategic approach to improve their metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the rate of drug metabolism, leading to a longer half-life, increased drug exposure (AUC), and potentially a reduced dosing frequency. For a drug like bumetanide, which undergoes metabolism of its butyl side chain, deuteration at this position is a promising strategy to enhance its pharmacokinetic properties.[2]
Synthesis of Deuterated Bumetanide
The synthesis of deuterated bumetanide involves the introduction of deuterium atoms into the bumetanide molecule, most strategically at the n-butyl side chain, which is susceptible to metabolism. Several synthetic routes can be adapted from the established synthesis of bumetanide.
General Synthetic Pathway
The core synthesis of the bumetanide scaffold generally starts from 4-chlorobenzoic acid.[1][3] This precursor undergoes a series of reactions including sulfonylchlorination, nitration, amination, and phenoxylation to yield the key intermediate, 3-amino-4-phenoxy-5-(sulfamoyl)benzoic acid.[1][3] The final step involves the N-alkylation of the amino group with a butyl or deuterated butyl group.
A common one-pot synthesis method involves the reduction of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid in the presence of butyraldehyde (or its deuterated analog) and a catalyst.[4] This process combines the reduction of the nitro group and the reductive amination in a single step.[4]
Introduction of Deuterium
The introduction of deuterium is typically achieved by using a deuterated alkylating agent in the final step of the synthesis. For bumetanide, this would involve the use of deuterated n-butanol or deuterated n-butyraldehyde. A common approach for synthesizing deuterated n-butyl bumetanide utilizes deuterated n-butanal.[5][6]
Example Synthetic Route using Deuterated Butyraldehyde:
A plausible synthetic route, adapted from published methods, for producing deuterated bumetanide (specifically, bumetanide-d9, where the butyl group is fully deuterated) is as follows:
-
Starting Material: 3-amino-4-phenoxy-5-(sulfamoyl)benzoic acid.
-
Deuterated Reagent: Butyraldehyde-d8.
-
Reaction: Reductive amination of the starting material with butyraldehyde-d8. This can be achieved using a reducing agent such as sodium cyanoborohydride (NaCNBH3) or through catalytic hydrogenation.
Experimental Protocols
While detailed, publicly available protocols for the synthesis of deuterated bumetanide are scarce, the following represents a generalized procedure based on existing literature for bumetanide synthesis.
Protocol: Reductive Amination for the Synthesis of Bumetanide-d9
-
Reaction Setup: To a solution of 3-amino-4-phenoxy-5-(sulfamoyl)benzoic acid in a suitable solvent (e.g., methanol), add butyraldehyde-d8.
-
Reduction: The reaction mixture is then treated with a reducing agent. For instance, sodium cyanoborohydride can be added portion-wise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired deuterated bumetanide.
Manufacturing and Quality Control
The manufacturing of deuterated bumetanide requires stringent quality control to ensure the identity, purity, and isotopic enrichment of the final product.
Analytical Characterization
The primary analytical techniques for characterizing deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy:
-
¹H NMR: The absence or significant reduction of signals corresponding to the protons on the butyl chain confirms successful deuteration.
-
²H NMR: The presence of signals in the deuterium spectrum at the chemical shifts corresponding to the butyl chain provides direct evidence of deuteration.
-
¹³C NMR: Deuterium substitution can cause slight upfield shifts in the signals of the attached and adjacent carbon atoms.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the deuterated molecule, confirming the incorporation of deuterium atoms. The isotopic distribution pattern will clearly show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated.
Quantitative Data
While specific data for deuterated bumetanide is not widely published, the following table summarizes typical data for the synthesis of non-deuterated bumetanide, which can serve as a benchmark.
| Parameter | Value | Reference |
| Yield | 95.8% | [3] |
| Purity | 99.4% | [3] |
Pharmacokinetic Parameters of Bumetanide (Non-Deuterated)
| Parameter | Value | Route of Administration | Subject Population | Reference |
| Cmax | 30.9 ± 14.6 ng/mL | Oral (tablet) | Normal subjects | [7] |
| Tmax | 1.8 ± 1.2 h | Oral (tablet) | Normal subjects | [7] |
| Half-life (t½) | 1.2 - 1.5 h | Oral | - | [2] |
| Bioavailability | ~80% | Oral | Normal subjects | [1] |
It is anticipated that deuteration of the butyl side chain would lead to an increase in half-life and AUC, though specific quantitative data is not yet publicly available.
Mechanism of Action and Signaling Pathways
Bumetanide's primary mechanism of action is the inhibition of the Na-K-Cl cotransporter (NKCC). There are two main isoforms of this cotransporter: NKCC2, which is primarily found in the kidney and is the main target for bumetanide's diuretic effect, and NKCC1, which is widely distributed throughout the body, including in the central nervous system.[5][8]
Inhibition of NKCC1 and its Downstream Effects
Inhibition of NKCC1 by bumetanide has been shown to have effects beyond diuresis. In the brain, NKCC1 is involved in regulating intracellular chloride concentrations in neurons.[5] By inhibiting NKCC1, bumetanide can lower intracellular chloride, which enhances the hyperpolarizing effect of the neurotransmitter GABA.[5] This mechanism is being investigated for the treatment of conditions such as neonatal seizures and autism spectrum disorders.[1][5]
Recent research has also implicated NKCC1 in various signaling pathways related to cell proliferation, inflammation, and apoptosis.[6][8] Inhibition of NKCC1 with bumetanide has been shown to modulate the MAPK signaling pathway, including p38 MAPK, ERK, and JNK.[6][9]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway of bumetanide's action as an NKCC1 inhibitor.
Experimental Workflow for Synthesis and Analysis
The following diagram outlines a typical workflow for the synthesis and analysis of deuterated bumetanide.
References
- 1. Bumetanide - Wikipedia [en.wikipedia.org]
- 2. Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bumetanide synthesis - chemicalbook [chemicalbook.com]
- 4. ijrpc.com [ijrpc.com]
- 5. A Wholistic View of How Bumetanide Attenuates Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bumetanide-induced NKCC1 inhibition attenuates oxygen-glucose deprivation-induced decrease in proliferative activity and cell cycle progression arrest in cultured OPCs via p-38 MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of bumetanide following intravenous, intramuscular, and oral administrations to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the NKCC1/NF-κB Signaling Pathway Decreases Inflammation and Improves Brain Edema and Nerve Cell Apoptosis in an SBI Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NKCC1 Inhibition Attenuates Chronic Cerebral Hypoperfusion-Induced White Matter Lesions by Enhancing Progenitor Cells of Oligodendrocyte Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Bumetanide-d5 (CAS Number: 1216739-35-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bumetanide-d5, a deuterated analog of the potent loop diuretic, bumetanide. Primarily utilized as an internal standard in bioanalytical studies, this compound is indispensable for the accurate quantification of bumetanide in complex biological matrices. This document outlines its physicochemical properties, the mechanism of action of its non-deuterated counterpart, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Physicochemical and Isotopic Information
This compound is a stable isotope-labeled version of bumetanide, where five hydrogen atoms on the phenoxy group have been replaced with deuterium. This modification results in a compound that is chemically identical to bumetanide but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification. Its use corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1216739-35-3 |
| Chemical Name | 3-(butylamino)-4-(phenoxy-d5)-5-sulfamoylbenzoic acid |
| Molecular Formula | C₁₇H₁₅D₅N₂O₅S |
| Molecular Weight | 369.45 g/mol |
| Exact Mass | 369.14067665 Da |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
Table 2: Solubility Data
| Solvent | Concentration |
| DMF | 33 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | 14 mg/mL |
Mechanism of Action: Bumetanide's Role in Diuresis
The pharmacological activity of this compound is identical to that of bumetanide. Bumetanide is a potent loop diuretic that exerts its effect by inhibiting the Na-K-2Cl cotransporter (NKCC), primarily the NKCC1 and NKCC2 isoforms.[1][2] It acts on the thick ascending limb of the loop of Henle in the nephron.[3] By blocking this transporter, bumetanide prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[3] This inhibition leads to an increased concentration of these ions in the filtrate, causing a subsequent osmotic loss of water and resulting in diuresis.[3] Bumetanide exhibits selectivity for NKCC1 over NKCC2.[2]
References
- 1. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Guide: Physical and Chemical Properties of Bumetanide-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Bumetanide-d5. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and analytical studies involving this isotopically labeled compound.
Core Physical and Chemical Properties
This compound, the deuterated analog of the potent loop diuretic Bumetanide, is primarily utilized as an internal standard in quantitative bioanalytical assays. The incorporation of five deuterium atoms on the phenoxy ring provides a distinct mass shift, enabling precise and accurate quantification of Bumetanide in complex biological matrices by mass spectrometry.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Name | 3-(aminosulfonyl)-5-(butylamino)-4-(phenoxy-d5)-benzoic acid | N/A |
| Synonyms | 3-(Butylamino)-4-(phenoxy-d5)-5-sulfamoylbenzoic acid | N/A |
| CAS Number | 1216739-35-3 | [1][2] |
| Molecular Formula | C₁₇H₁₅D₅N₂O₅S | [1][2] |
| Formula Weight | 369.45 g/mol | [1] |
| Melting Point | 230 - 231 °C | [1] |
| Appearance | Solid | [2] |
| Purity | ≥99% deuterated forms (d1-d5) | [1] |
| Solubility | DMF: 33 mg/mLDMSO: 25 mg/mLEthanol: 14 mg/mL | [2] |
| InChI Key | MAEIEVLCKWDQJH-UPKDRLQUSA-N | [2] |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Caption: Generalized synthetic scheme for this compound.
Methodology:
-
Starting Material: The synthesis would commence with 3-amino-4-(phenoxy-d5)-5-sulfamoylbenzoic acid. The phenoxy-d5 moiety is the key structural feature of the final product.
-
Reductive Amination: The starting material is reacted with butyraldehyde in a suitable solvent.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture to reduce the intermediate imine to the secondary amine, yielding this compound.
-
Purification: The crude product is then purified using standard techniques, such as recrystallization or column chromatography, to obtain high-purity this compound.
Quantification of Bumetanide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bumetanide in human plasma, employing this compound as the internal standard.
Materials and Reagents:
-
Bumetanide reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Experimental Workflow:
References
A Comprehensive Technical Guide to the Safe Handling of Bumetanide-d5 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling protocols for Bumetanide-d5, a deuterated analog of the potent loop diuretic, Bumetanide. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Compound Identification and Properties
This compound is a stable, isotopically labeled form of Bumetanide, primarily used as an internal standard in quantitative analysis by mass spectrometry.[1] While its pharmacological and toxicological profiles are presumed to be similar to its non-labeled counterpart, it should be handled with the same level of caution as any potent pharmaceutical compound of unknown full potency.[2]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 3-(butylamino)-4-(phenoxy-d5)-5-sulfamoylbenzoic acid[2] |
| CAS Number | 1216739-35-3[1][2][3] |
| Molecular Formula | C₁₇H₁₅D₅N₂O₅S[1][2][3] |
| Molecular Weight | 369.45 g/mol [3][4] |
| Appearance | White Solid[4] |
| Purity | ≥99% deuterated forms (d₁-d₅)[1] |
| Solubility | DMF: 33 mg/ml, DMSO: 25 mg/ml, Ethanol: 14 mg/ml[1] |
| Storage Temperature | -20°C[1] or 2-8°C in a refrigerator under an inert atmosphere[4] |
| Stability | ≥ 4 years when stored at -20°C[1] |
Hazard Identification and Safety Precautions
While this compound is not classified as a "Hazardous Chemical" under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is a pharmaceutical-related compound with unknown potency and potential physiological effects.[2] Therefore, a precautionary approach is warranted.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following diagram outlines the recommended PPE for handling this compound.
References
Commercial Suppliers and Availability of Bumetanide-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Bumetanide-d5, a deuterated analog of the potent loop diuretic Bumetanide. This stable isotope-labeled internal standard is crucial for accurate quantification of Bumetanide in complex biological matrices during pharmacokinetic, metabolic, and bioequivalence studies. This document outlines key commercial suppliers, provides a detailed experimental protocol for its use in bioanalytical methods, and illustrates the underlying mechanism of action of Bumetanide.
Commercial Availability of this compound
This compound is available from several reputable suppliers of research chemicals and pharmaceutical standards. The table below summarizes the offerings from various vendors, providing researchers with the necessary information to procure this essential internal standard.
| Supplier | Catalog Number | Purity | Available Sizes |
| LGC Standards | TRC-B689552 | >95% (HPLC) | 1 mg, 2.5 mg, 5 mg |
| Cayman Chemical | 26773 | ≥99% deuterated forms (d1-d5) | 500 µg, 1 mg |
| Santa Cruz Biotechnology | sc-219416 | Not specified | Contact for details |
| Clinivex | Not specified | Not specified | 10 mg, 50 mg, 100 mg |
| Simson Pharma | B310007 | Not specified | Contact for details |
| Pharmaffiliates | PA STI 015580 | Not specified | Contact for details |
| ARTIS STANDARDS | ASI067 | >98% (By HPLC) | Contact for details |
| Acanthus Research | BUM-16-002 | Not specified | Contact for details |
| InvivoChem | V40330 | ≥99% | 1 mg, 5 mg |
| TLC Pharmaceutical Standards | B-512 | Not specified | Contact for details |
Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter
Bumetanide exerts its diuretic effect by potently and selectively inhibiting the Na-K-2Cl cotransporter (NKCC1), which is located on the luminal membrane of the thick ascending limb of the Loop of Henle in the nephron.[1] This inhibition disrupts the reabsorption of sodium (Na+), potassium (K+), and chloride (Cl-) ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubule lumen leads to an osmotic gradient that draws water into the tubule, resulting in a significant increase in urine output (diuresis).
Experimental Protocol: Quantification of Bumetanide in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol provides a detailed methodology for the extraction and quantification of Bumetanide from human plasma, utilizing this compound as an internal standard to ensure accuracy and precision.
1. Materials and Reagents
-
Bumetanide reference standard
-
This compound internal standard (IS)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bumetanide and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the Bumetanide primary stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for the calibration curve (e.g., in the range of 1-1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol:water mixture.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the Bumetanide working standard solutions into blank human plasma to prepare CC samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., low, medium, and high concentrations).
3. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Bumetanide from endogenous plasma components (e.g., start with 10% B, ramp to 90% B, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bumetanide: Precursor ion (Q1) m/z 365.1 → Product ion (Q3) m/z 243.1
-
This compound: Precursor ion (Q1) m/z 370.1 → Product ion (Q3) m/z 248.1
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both Bumetanide and this compound.
-
Calculate the peak area ratio of Bumetanide to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC samples using a weighted linear regression model.
-
Determine the concentration of Bumetanide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
References
The Analytical Utility of Bumetanide-d5: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of Bumetanide-d5, a deuterated analog of the potent loop diuretic Bumetanide. The primary application of this compound is as an internal standard in bioanalytical methods, particularly for the quantification of bumetanide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use significantly enhances the accuracy and precision of pharmacokinetic and bioequivalence studies, which are crucial in drug development. This review provides a comprehensive overview of the methodologies employing this compound, detailed experimental protocols, and a summary of relevant pharmacokinetic data.
Core Application: Internal Standard in Bioanalysis
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. This compound, with its five deuterium atoms, is an ideal internal standard for bumetanide analysis for several reasons:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical characteristics to the parent drug, bumetanide. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss or variability.
-
Co-elution with Analyte: In liquid chromatography, this compound co-elutes with bumetanide, which is essential for accurate correction of matrix effects and ionization suppression or enhancement in the mass spectrometer.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference of five daltons allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, preventing signal interference.
Quantitative Analysis of Bumetanide using this compound
A sensitive and validated LC-MS/MS method for the quantification of bumetanide in human plasma has been developed, demonstrating the utility of a deuterated internal standard. The protonated precursor to product ion transitions for bumetanide and the internal standard (in this case, with a +5 Da shift, consistent with this compound) were identified as m/z 365.08 → 240.10 and m/z 370.04 → 244.52, respectively.[1]
Experimental Protocol: LC-MS/MS Quantification of Bumetanide in Human Plasma
This section outlines a typical experimental protocol for the analysis of bumetanide in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
Internal Standard Spiking: To a known volume of plasma sample (e.g., 100 µL), a precise amount of this compound working solution is added.
-
Protein Precipitation: Proteins in the plasma sample are precipitated by adding a solvent such as acetonitrile. This step is crucial for removing interfering macromolecules.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing bumetanide and this compound is carefully transferred for analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of bumetanide. An example is a Hypurity C18 column (4.6 × 50 mm, 5 μm).[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A suitable flow rate is maintained to ensure optimal separation and peak shape.
-
Injection Volume: A small volume of the prepared sample supernatant is injected into the LC system.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of bumetanide.
-
Detection: The mass spectrometer is operated in the Selected Reaction Monitoring (SRM) mode. The specific precursor-to-product ion transitions for both bumetanide and this compound are monitored.
-
Data Analysis: The peak area ratio of the analyte (bumetanide) to the internal standard (this compound) is calculated and used to determine the concentration of bumetanide in the sample by referencing a calibration curve.
Experimental Workflow
References
Methodological & Application
Application Note: Quantitative Analysis of Bumetanide using a Stable Isotope Dilution LC-MS/MS Method with Bumetanide-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of bumetanide in biological matrices, such as human plasma and serum, utilizing a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The protocol employs Bumetanide-d5 as an internal standard (IS) to ensure high accuracy and precision. The straightforward sample preparation, involving protein precipitation, coupled with the selectivity and sensitivity of the LC-MS/MS analysis, makes this method highly suitable for pharmacokinetic studies, bioequivalence trials, and other research applications requiring precise measurement of bumetanide concentrations.
Introduction
Bumetanide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, and hepatic and renal diseases.[1][2] Its therapeutic efficacy is dependent on maintaining optimal plasma concentrations. Therefore, a reliable analytical method for its quantification is crucial for both clinical and research purposes.[3] this compound is a deuterated analog of bumetanide and serves as an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the analyte, ensuring accurate correction for matrix effects and variability in sample processing and instrument response.[1] This document provides a detailed protocol for the determination of bumetanide in plasma or serum using LC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Bumetanide analytical standard
-
This compound (Internal Standard)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma/serum (blank)
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase column)[3][4][5]
-
Microcentrifuge
-
Autosampler vials
Preparation of Standard Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of bumetanide and this compound in a suitable solvent such as DMSO or methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of bumetanide by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation
A simple protein precipitation method is employed for sample preparation.[5][6]
-
Pipette 50 µL of the plasma/serum sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.
-
Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5-10% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Bumetanide: Precursor ion (m/z) 365.1 → Product ion (m/z) 240.1[3][4]This compound: Precursor ion (m/z) 370.1 → Product ion (m/z) 245.1[3] |
| Collision Energy | Optimize for maximum signal intensity for each transition. |
| Source Temperature | Optimize for specific instrument (e.g., 500 °C). |
Quantitative Data Summary
The performance of the method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics reported in the literature for similar assays.
| Parameter | Typical Range/Value |
| Linearity Range | 0.30 - 401.192 ng/mL[3][4] |
| Lower Limit of Quantitation (LLOQ) | 0.30 ng/mL[4] |
| Intra-day Precision (%CV) | ≤ 6.9%[4] |
| Inter-day Precision (%CV) | ≤ 6.9%[4] |
| Accuracy | 96.46% to 99.95%[3] |
| Mean Extraction Recovery | >90%[4] |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of bumetanide.
Bumetanide Signaling Pathway
Bumetanide's primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter (NKCC1), which is found in various tissues, including the thick ascending limb of the loop of Henle in the kidney.[2][7] This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions, leading to diuresis.[7][8]
Caption: Mechanism of action of bumetanide via NKCC1 inhibition.
Conclusion
The LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and specific approach for the quantification of bumetanide in biological matrices. The protocol is straightforward and can be readily implemented in a research laboratory setting for various applications in drug development and pharmacokinetic analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Bumetanide? [synapse.patsnap.com]
- 8. Study of the sites and mechanisms of action of bumetanide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bumetanide-d5 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Bumetanide-d5 from plasma samples. The following methods are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These techniques are suitable for preparing plasma samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Bumetanide is a loop diuretic used to treat edema and hypertension. This compound is a deuterated analog of bumetanide, commonly used as an internal standard (IS) in pharmacokinetic and bioequivalence studies to ensure accurate quantification. Proper sample preparation is a critical step to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte and contaminate the analytical instrument. The choice of sample preparation method depends on the required sample cleanliness, desired recovery, sample throughput, and the specific requirements of the analytical method.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample preparation. It is particularly suitable for high-throughput screening. Acetonitrile is a commonly used solvent for this purpose.
Experimental Protocol
-
Sample Aliquoting : Transfer 200 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add an appropriate volume of this compound working solution to each plasma sample to achieve the desired final concentration.
-
Precipitation : Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma) to the microcentrifuge tube.[1][2]
-
Vortexing : Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and complete protein precipitation.[1][2]
-
Centrifugation : Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution : Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Analysis : The reconstituted sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram
References
Application of Bumetanide-d5 in Pharmacokinetic Studies: A Detailed Guide
Introduction
In the realm of pharmacokinetic (PK) research, the precise quantification of drug concentrations in biological matrices is fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The gold standard for such bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. The reliability of LC-MS/MS assays is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS), with deuterated compounds like Bumetanide-d5 being a prime example.
This compound, in which five hydrogen atoms in the bumetanide molecule have been replaced with deuterium, is the ideal internal standard for quantifying bumetanide. Being chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects and extraction recoveries. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results. This document provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic studies of bumetanide.
Bioanalytical Method: Quantification of Bumetanide in Human Plasma/Serum
This section outlines a validated LC-MS/MS method for the determination of bumetanide in human plasma or serum using this compound as an internal standard.
1. Materials and Reagents
-
Bumetanide reference standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (DMSO)
-
Ultrapure water
-
Human plasma/serum (drug-free)
2. Preparation of Stock and Working Solutions
-
Bumetanide Stock Solution (1 mg/mL): Accurately weigh and dissolve the bumetanide reference standard in DMSO.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in DMSO.
-
Bumetanide Working Solutions: Serially dilute the bumetanide stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (IS Working Solution): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the bumetanide working solutions into blank human plasma/serum to prepare a calibration curve with a suggested range of 1.0 to 1250 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma/serum at a minimum of three concentration levels: low, medium, and high (e.g., 2, 50, and 500 ng/mL).[1]
4. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma/serum sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 200 µL of the IS working solution (this compound in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
5. LC-MS/MS Instrumentation and Conditions
The following are typical instrument conditions that can be adapted based on the available instrumentation.
| Parameter | Recommended Conditions |
| LC System | |
| Column | Hypurity C18 (4.6 x 50 mm, 5 µm) or equivalent[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or a suitable gradient for optimal separation |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| SRM Transitions | Bumetanide: m/z 365.1 → 240.1[2]this compound: m/z 370.0 → 244.5[2] |
| Dwell Time | 200 ms |
6. Bioanalytical Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The table below summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of bumetanide and this compound in blank biological matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy. |
| Accuracy | The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |
| Recovery | The extraction recovery of the analyte should be consistent and reproducible. |
| Matrix Effect | The ionization suppression or enhancement should be consistent across different sources of the biological matrix. |
| Stability | Analyte stability should be demonstrated under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Pharmacokinetic Study Protocol
The following is a general protocol for a single-dose pharmacokinetic study of an oral bumetanide formulation in healthy volunteers.
1. Study Design
-
An open-label, single-dose, crossover study design is recommended.
-
Subjects will receive a single oral dose of bumetanide (e.g., 1 mg tablet) under fasting conditions.
-
A washout period of at least one week should be implemented between study periods.
2. Subject Recruitment
-
Enroll healthy adult male and/or female volunteers.
-
Obtain written informed consent from all participants.
-
Conduct a comprehensive medical screening to ensure subject eligibility.
-
The study protocol must be approved by an independent ethics committee.
3. Drug Administration and Blood Sampling
-
Administer a single oral dose of bumetanide with a standardized volume of water after an overnight fast.
-
Collect serial blood samples (e.g., 5 mL) into labeled tubes containing an appropriate anticoagulant (e.g., EDTA).
-
A typical blood sampling schedule would be: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Process the blood samples by centrifugation to obtain plasma, which should be stored frozen at -20°C or below until analysis.
4. Pharmacokinetic Analysis
-
Analyze the plasma samples for bumetanide concentrations using the validated LC-MS/MS method described above.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Apparent total body clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
Data Presentation
The following tables summarize the validation data for the bioanalytical method and the pharmacokinetic parameters of bumetanide.
Table 1: Bioanalytical Method Validation Summary
| Parameter | Result |
| Linearity Range | 3.490–401.192 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10%[1] |
| Inter-day Precision (%CV) | 1.76% to 4.75%[2] |
| Intra-day Accuracy (% Bias) | Within ±10%[1] |
| Inter-day Accuracy (% Bias) | 96.46% to 99.95%[2] |
| Recovery | > 97%[1] |
Table 2: Pharmacokinetic Parameters of Bumetanide in Healthy Adults (Oral Administration)
| Parameter | Value (Mean ± SD) |
| Dose | 1 mg |
| Cmax (ng/mL) | 53.097 ± 13.537[2] |
| Tmax (h) | 1.25 (median)[2] |
| AUC0-inf (ng·h/mL) | Data varies by study |
| t1/2 (h) | 1.0 - 1.5 |
| Renal Clearance (mL/min) | 85[3] |
Visualizations
Diagram 1: Bioanalytical Workflow
Caption: Workflow for the bioanalytical quantification of bumetanide.
Diagram 2: Bumetanide Metabolism Pathway
Caption: Simplified metabolic pathway of bumetanide.
References
- 1. Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and pharmacodynamics of bumetanide in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bumetanide in Human Plasma Using High-Resolution Mass Spectrometry with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the sensitive and accurate quantification of the diuretic drug Bumetanide in human plasma. The method employs Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), utilizing Bumetanide-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high precision and accuracy. This approach is ideal for pharmacokinetic, bioequivalence, and toxicological studies, offering excellent selectivity and overcoming matrix effects common in complex biological samples.[1][2] Detailed procedures for sample preparation, chromatographic separation, and HRMS data acquisition are provided, along with performance characteristics of the method.
Introduction
Bumetanide is a potent loop diuretic used to treat edema associated with heart failure, and renal or liver disease.[3] Accurate measurement of its concentration in biological matrices is crucial for clinical and pharmaceutical research. High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) technologies, offers significant advantages over traditional tandem mass spectrometry (MS/MS) by providing highly accurate mass measurements, which enhances specificity and reduces interferences.[4][5]
The use of a deuterated internal standard, this compound, is critical for robust bioanalysis.[6] A SIL-IS co-elutes with the analyte and behaves identically during sample extraction and ionization, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2][6] This application note details a validated LC-HRMS method suitable for the quantitative analysis of Bumetanide.
Mechanism of Action: Inhibition of Na-K-Cl Cotransporter
Bumetanide exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC), primarily the NKCC2 isoform located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid, leading to increased excretion of these ions and water.
Caption: Bumetanide's mechanism of action via NKCC2 inhibition.
Experimental Workflow
The overall analytical process involves plasma sample preparation, LC separation, and HRMS detection and quantification. The workflow is designed to ensure high recovery, removal of interferences, and robust analysis.
Caption: Experimental workflow for Bumetanide quantification.
Detailed Protocols
Materials and Reagents
-
Bumetanide reference standard
-
This compound internal standard (IS)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation Protocol (Protein Precipitation)
-
Allow plasma samples to thaw at room temperature.
-
Pipette 200 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer the solution to an HPLC vial for analysis.[4]
Liquid Chromatography (LC) Method
-
Instrument: UHPLC System (e.g., Thermo Fisher Vanquish)[5]
-
Column: C18 reverse-phase column (e.g., InfinityLab Poroshell 120 EC-C18, 2.7 µm, 50 x 3.0 mm).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: Isocratic or gradient elution can be used. A typical starting point is 50% B.[7][8]
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[5]
High-Resolution Mass Spectrometry (HRMS) Method
-
Instrument: High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive).[4]
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode.[4][8]
-
Scan Mode: Parallel Reaction Monitoring (PRM) or Full MS / dd-MS2 (data-dependent MS2).[4]
-
Resolution (Full Scan): 70,000 FWHM (at m/z 200).[5]
-
Spray Voltage: 3.5 kV.[5]
-
Capillary Temperature: 265°C.[5]
-
Accurate Mass Monitoring: Extracted Ion Chromatograms (XIC) should be generated using a narrow mass tolerance (e.g., ± 5 ppm).
Table 1: HRMS Parameters for Bumetanide and this compound
| Parameter | Bumetanide | This compound (IS) |
|---|---|---|
| Chemical Formula | C₁₇H₂₀N₂O₅S | C₁₇H₁₅D₅N₂O₅S |
| Exact Mass [M+H]⁺ | 365.1169 | 370.1483 |
| Monitored m/z (Precursor) | 365.1169 | 370.1483 |
| Primary Fragment Ion m/z | ~240.10 | ~244.52 |
| Collision Energy (HCD) | Optimized (e.g., 20-40 eV) | Optimized (e.g., 20-40 eV) |
Note: Fragment ion m/z values are based on nominal mass tandem MS data and should be confirmed as accurate masses on the HRMS instrument.[8]
Method Performance and Validation
The method should be validated according to regulatory guidelines (e.g., FDA).[7] The following tables summarize typical performance data gathered from published LC-MS/MS methods for Bumetanide, which are expected to be achievable or exceeded with an optimized LC-HRMS method.
Table 2: Method Validation Summary
| Parameter | Typical Result | Reference |
|---|---|---|
| Linear Dynamic Range | 0.30 - 401.2 ng/mL | [7][8] |
| Correlation Coefficient (r²) | > 0.998 | [9] |
| Lower Limit of Quantification (LLOQ) | 0.30 ng/mL | [7] |
| Limit of Detection (LOD) | 0.03 ng/mL |[7] |
Table 3: Precision and Accuracy Data
| QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) | Reference |
|---|---|---|---|---|
| Low QC | ≤ 6.9% | 1.76% - 4.75% | 96.5% - 99.9% | [7][8] |
| Mid QC | ≤ 6.9% | 1.76% - 4.75% | 96.5% - 99.9% | [7][8] |
| High QC | ≤ 6.9% | 1.76% - 4.75% | 96.5% - 99.9% |[7][8] |
Table 4: Recovery and Matrix Effect
| Parameter | Typical Result | Reference |
|---|---|---|
| Extraction Recovery | > 90% | [7] |
| Matrix Effect | Minimal (compensated by SIL-IS) |[2] |
Conclusion
The described LC-HRMS method provides a robust, sensitive, and highly selective protocol for the quantification of Bumetanide in human plasma. The use of high-resolution mass spectrometry ensures confidence in compound identification through accurate mass measurement, while the incorporation of this compound as an internal standard guarantees high precision and accuracy by correcting for analytical variability. This method is well-suited for demanding applications in clinical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Detection of bumetanide in an over-the-counter dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Development of LC-HRMS Untargeted Analysis Methods for Nasal Epithelial Lining Fluid Exposomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preparation of Bumetanide-d5 Standard Solutions for Calibration: An Application Note
Introduction
Bumetanide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. For pharmacokinetic and bioequivalence studies, accurate quantification of bumetanide in biological matrices is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used analytical technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Bumetanide-d5, is essential for correcting matrix effects and other variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1] This application note provides a detailed protocol for the preparation of this compound standard solutions for the calibration of analytical methods.
Materials and Reagents
-
Bumetanide (analytical standard)
-
This compound (internal standard)[2]
-
Dimethyl sulfoxide (DMSO), LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade or ultrapure
-
Formic acid, LC-MS grade
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
Experimental Protocols
Preparation of Stock Solutions
The preparation of accurate and stable stock solutions is the foundation for generating reliable calibration curves.
1. Bumetanide Stock Solution (S1)
-
Accurately weigh approximately 5.47 mg of bumetanide analytical standard.
-
Dissolve the weighed standard in DMSO in a 100 mL volumetric flask to obtain a final concentration of 54.66 µg/mL .[1]
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in a light-protected container.
2. This compound Internal Standard (IS) Stock Solution (IS-S1)
-
Accurately weigh approximately 3.69 mg of this compound.
-
Dissolve the weighed standard in DMSO in a 100 mL volumetric flask to achieve a final concentration of 36.94 µg/mL .[1]
-
Sonicate for 10-15 minutes to ensure the standard is fully dissolved.
-
Store the IS stock solution at -20°C, protected from light.
| Stock Solution | Compound | Solvent | Concentration | Storage |
| S1 | Bumetanide | DMSO | 54.66 µg/mL | -20°C, protected from light |
| IS-S1 | This compound | DMSO | 36.94 µg/mL | -20°C, protected from light |
| Preparation of Bumetanide and this compound Stock Solutions |
Preparation of Intermediate and Working Solutions
Serial dilutions of the stock solutions are performed to prepare intermediate and working standard solutions at appropriate concentrations for spiking into the calibration matrix (e.g., human plasma or serum).
1. Bumetanide Intermediate Stock Solution (S2)
-
A 5000 ng/mL intermediate stock solution (S2) is prepared by spiking 0.128 mL of the 54.66 µg/mL bumetanide stock solution (S1) into 1.272 mL of the biological matrix (e.g., human serum).[1]
2. This compound Internal Standard Working Solution (IS-WS)
-
Prepare a working solution of this compound at a concentration of 74 ng/mL in a mixture of acetonitrile and water (80:20, v/v).[1] This solution will be used to spike all calibration standards, quality control samples, and study samples.
| Solution | Compound | Diluent | Concentration |
| S2 | Bumetanide | Human Serum (or other matrix) | 5000 ng/mL |
| IS-WS | This compound | Acetonitrile:Water (80:20, v/v) | 74 ng/mL |
| Preparation of Intermediate and Working Standard Solutions |
Preparation of Calibration Curve Standards
A series of calibration standards are prepared by serially diluting the intermediate stock solution (S2) with the appropriate biological matrix. This creates a range of known concentrations used to construct the calibration curve.
Serial Dilution Protocol for Calibration Standards:
The following table outlines a serial dilution scheme to prepare an 8-point calibration curve ranging from 1.0 ng/mL to 1250 ng/mL.[1]
| Standard ID | Starting Solution | Volume of Starting Solution (µL) | Volume of Diluent (µL) | Final Concentration (ng/mL) |
| CAL 8 | S2 (5000 ng/mL) | 250 | 750 | 1250 |
| CAL 7 | CAL 8 (1250 ng/mL) | 257.2 | 742.8 | 321.5 |
| CAL 6 | CAL 7 (321.5 ng/mL) | 243 | 757 | 78.1 |
| CAL 5 | CAL 6 (78.1 ng/mL) | 250 | 750 | 19.5 |
| CAL 4 | CAL 5 (19.5 ng/mL) | 333 | 667 | 6.5 |
| CAL 3 | CAL 4 (6.5 ng/mL) | 338 | 662 | 2.2 |
| CAL 2 | CAL 3 (2.2 ng/mL) | 455 | 545 | 1.0 |
| CAL 1 | Diluent (Matrix) | 0 | 1000 | 0 (Blank) |
| Serial Dilution for Bumetanide Calibration Curve Standards |
Workflow Diagrams
References
Application Notes and Protocols for the Use of Bumetanide-d5 in Doping Control Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide is a potent loop diuretic that is prohibited in sports by the World Anti-Doping Agency (WADA) due to its potential to be used as a masking agent for other doping substances and for rapid weight loss in weight-category sports. Its detection in athletes' urine is a critical aspect of anti-doping programs. To ensure the accuracy and reliability of analytical results, a stable isotope-labeled internal standard, Bumetanide-d5, is employed in quantitative analysis. This document provides detailed application notes and a comprehensive protocol for the determination of bumetanide in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
This compound, a deuterated analog of bumetanide, is an ideal internal standard as it co-elutes with the unlabeled analyte and exhibits similar ionization and fragmentation behavior in the mass spectrometer. This compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.
Analytical Principle
The analytical method involves the enzymatic hydrolysis of bumetanide glucuronide conjugates in the urine sample, followed by solid-phase extraction (SPE) to isolate and concentrate the analyte and the internal standard. The extracted compounds are then separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is performed by comparing the peak area ratio of bumetanide to this compound against a calibration curve prepared in a similar matrix.
Data Presentation
The following tables summarize the key quantitative data for the analysis of bumetanide in urine using LC-MS/MS with this compound as the internal standard. This data is compiled from various scientific literature and represents typical performance characteristics of the method.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Bumetanide) | To be optimized, e.g., m/z 365.1 -> 243.1 |
| MRM Transition (this compound) | To be optimized, e.g., m/z 370.1 -> 248.1 |
| Collision Energy | To be optimized |
| Dwell Time | To be optimized |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Compensated by internal standard |
| WADA Minimum Required Performance Limit (MRPL) | 20 ng/mL |
Experimental Protocols
This section provides a detailed step-by-step protocol for the analysis of bumetanide in urine samples.
Materials and Reagents
-
Bumetanide reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 7)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Ultrapure water
-
Drug-free urine for matrix-matched calibrators and quality controls
Equipment
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
pH meter
-
Water bath or incubator
Protocol
1. Standard and Quality Control (QC) Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve bumetanide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the bumetanide stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards ranging from 1 ng/mL to 500 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in the same solvent.
-
Calibrators and QCs: Spike drug-free urine with the appropriate working standard solutions to prepare matrix-matched calibrators and quality control samples at low, medium, and high concentrations.
2. Sample Preparation
-
Sample Aliquoting: Pipette 1 mL of each urine sample, calibrator, and QC into a labeled centrifuge tube.
-
Internal Standard Addition: Add 25 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix sample. Vortex briefly.
-
Hydrolysis:
-
Add 1 mL of phosphate buffer (pH 7) to each tube.
-
Add 50 µL of β-glucuronidase solution.
-
Vortex and incubate at 50-60°C for 1-2 hours.
-
Allow the samples to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges with 2 mL of methanol followed by 2 mL of ultrapure water.
-
Loading: Load the hydrolyzed samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 2 mL of ultrapure water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water).
-
Elution: Elute the analytes with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluates to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Create a sequence including a blank, calibration standards, QCs, and unknown samples.
-
Inject the samples and acquire the data in MRM mode.
4. Data Analysis
-
Integrate the chromatographic peaks for bumetanide and this compound.
-
Calculate the peak area ratio of bumetanide to this compound for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of bumetanide in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Ensure that the results for the QC samples are within the acceptable limits of accuracy and precision.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of bumetanide in urine.
Application Note: High-Throughput Analysis of Bumetanide and Bumetanide-d5 in Human Plasma using LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of the potent loop diuretic bumetanide and its deuterated internal standard, bumetanide-d5, in human plasma. The method utilizes reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects. This method is suitable for high-throughput bioanalytical studies, including pharmacokinetic and bioequivalence assessments, providing excellent linearity, accuracy, and precision.
Introduction
Bumetanide is a loop diuretic used in the treatment of edema associated with congestive heart failure, and renal and hepatic disorders. Accurate and reliable quantification of bumetanide in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and instrument response. This document provides a detailed protocol for the chromatographic separation and quantification of bumetanide and this compound in human plasma.
Experimental
Materials and Reagents
-
Bumetanide reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid, analytical grade
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm) is a suitable choice.[1]
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Hypurity C18 (50 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Elution Mode | Isocratic or Gradient |
Note: Isocratic conditions with a suitable ratio of Mobile Phase A and B can be optimized. For example, a 70:30 (A:B) mixture.
Mass Spectrometry Conditions
The mass spectrometer was operated in positive ionization mode using Multiple Reaction Monitoring (MRM). The optimized precursor-to-product ion transitions for bumetanide and this compound are detailed in Table 2.
Table 2: Mass Spectrometry MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bumetanide | 365.08 | 240.10[1] |
| This compound (IS) | 370.04 | 244.52[1] |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of bumetanide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the bumetanide stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard spiking solution (this compound, 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Results and Discussion
The described method provides excellent chromatographic separation of bumetanide and this compound with good peak shape and resolution. A representative chromatogram is shown in Figure 1.
Method Validation
The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1]
-
Linearity: The calibration curve was linear over the concentration range of 3.490 to 401.192 ng/mL for bumetanide in human plasma.[1]
-
Accuracy and Precision: The intra- and inter-day precision and accuracy were within acceptable limits (±15%). The inter-precision value ranged from 1.76% to 4.75%, and the inter-accuracy value ranged from 96.46% to 99.95%.[1]
-
Recovery: The extraction recovery of bumetanide and the internal standard from human plasma was consistent and reproducible.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of bumetanide.
Caption: Key components of the bumetanide and this compound analytical method.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the simultaneous quantification of bumetanide and its deuterated internal standard, this compound, in human plasma. The simple sample preparation procedure and the high-throughput capability of the method make it well-suited for pharmacokinetic studies and routine therapeutic drug monitoring.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Bumetanide-d5
Welcome to the technical support center for the analysis of Bumetanide-d5 using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Mass Spectrometry Parameters for Bumetanide and this compound
Optimizing mass spectrometry parameters is critical for achieving sensitive and robust quantification of this compound. The following table summarizes typical starting parameters for Bumetanide and the expected values for its deuterated internal standard, this compound. It is important to note that optimal collision energy and cone voltage are instrument-dependent and should be determined empirically.
| Parameter | Bumetanide | This compound | Recommendation |
| Precursor Ion (m/z) | 365.08[1] | 370.04[1] | Use the protonated molecular ion [M+H]⁺. |
| Product Ion (m/z) | 240.10[1] | 244.52[1] | Select the most intense and stable fragment ion. |
| Collision Energy (eV) | Instrument Dependent | Instrument Dependent | Optimize by infusing a standard solution and varying the collision energy to maximize the product ion signal. |
| Cone Voltage (V) | Instrument Dependent | Instrument Dependent | Optimize by infusing a standard solution and varying the cone voltage to maximize the precursor ion signal. |
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Question: I am observing a weak or no signal for this compound. What are the possible causes and solutions?
Answer:
A weak or absent signal for this compound can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshoot this issue:
-
Sample Preparation:
-
Incorrect Spiking Concentration: Verify the concentration of the this compound spiking solution. An error in dilution can lead to a lower-than-expected concentration in the final sample.
-
Degradation: Ensure the stability of this compound in the sample matrix and storage conditions. Consider preparing fresh standards and quality control samples.
-
Extraction Inefficiency: Evaluate the efficiency of your extraction procedure. If using liquid-liquid extraction or solid-phase extraction, ensure the pH and solvent polarities are optimal for Bumetanide.
-
-
LC-MS/MS System:
-
Instrument Sensitivity: Confirm the mass spectrometer is performing optimally by running a system suitability test with a known standard.
-
Ion Source Parameters: Check and optimize ion source parameters such as temperature, gas flows (nebulizer, auxiliary, and curtain gas), and ion spray voltage.
-
Mass Calibration: Ensure the mass spectrometer is properly calibrated. A drift in mass accuracy can lead to the instrument not detecting the specified m/z values.
-
Chromatography: A poorly shaped or broad peak can result in a low signal-to-noise ratio. Inspect the column for degradation, check for leaks in the LC system, and ensure the mobile phase composition is correct.
-
-
Method Parameters:
-
Incorrect MRM Transition: Double-check that the correct precursor and product ion m/z values for this compound are entered in the acquisition method.
-
Suboptimal Collision Energy and Cone Voltage: These parameters are crucial for fragmentation and ion transmission. Perform an infusion analysis to determine the optimal values for your specific instrument.
-
Question: I am seeing high background noise or interfering peaks at the retention time of this compound. How can I resolve this?
Answer:
High background noise or interfering peaks can compromise the accuracy of quantification. Consider the following troubleshooting steps:
-
Matrix Effects:
-
Sample Clean-up: The biological matrix can be a significant source of interference. Enhance your sample preparation method by incorporating a more rigorous clean-up step, such as solid-phase extraction (SPE), to remove matrix components.
-
Chromatographic Separation: Improve the chromatographic separation to resolve this compound from co-eluting matrix components. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a column with a different particle size.
-
-
System Contamination:
-
LC System: The LC system, including the solvent lines, injector, and column, can be a source of contamination. Flush the system with a strong solvent wash to remove any build-up.
-
Mass Spectrometer: The ion source can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source components.
-
-
Mobile Phase:
-
Solvent Purity: Use high-purity, LC-MS grade solvents and additives to minimize background noise.
-
Fresh Mobile Phase: Prepare fresh mobile phases daily to prevent the growth of microorganisms and the degradation of additives.
-
Question: The response of this compound is inconsistent across my analytical run. What could be the cause?
Answer:
Inconsistent internal standard response can affect the precision and accuracy of your results. Here are potential causes and solutions:
-
Inconsistent Sample Preparation:
-
Pipetting Errors: Ensure accurate and consistent addition of the this compound internal standard solution to all samples, calibrators, and quality controls. Use calibrated pipettes and consistent pipetting techniques.
-
Variable Extraction Recovery: Inconsistent recovery during sample extraction can lead to variable internal standard response. Ensure the extraction procedure is robust and reproducible.
-
-
LC-MS/MS System Instability:
-
Injector Performance: A malfunctioning autosampler can lead to variable injection volumes. Perform an injector precision test.
-
Fluctuations in Ion Source: Instability in the ion source temperature or gas flows can cause signal fluctuations. Monitor these parameters throughout the run.
-
Column Degradation: Over time, column performance can degrade, leading to peak shape distortion and inconsistent retention times, which can affect integration and response.
-
-
Data Processing:
-
Inconsistent Peak Integration: Review the peak integration parameters to ensure that the this compound peak is being integrated consistently across all samples. Manual integration should be minimized and applied consistently when necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift for this compound compared to Bumetanide?
A1: this compound contains five deuterium atoms in place of five hydrogen atoms. Deuterium has a mass of approximately 2.014 Da, while hydrogen has a mass of approximately 1.008 Da. Therefore, the expected mass increase for the [M+H]⁺ ion of this compound compared to Bumetanide is approximately 5 Da. For example, if the protonated precursor ion for Bumetanide is m/z 365.08, the expected precursor ion for this compound would be approximately m/z 370.08.[1]
Q2: How do I determine the optimal collision energy and cone voltage for this compound?
A2: The optimal collision energy and cone voltage are instrument-specific. The recommended procedure is to perform an infusion experiment. A standard solution of this compound is continuously infused into the mass spectrometer while the collision energy and cone voltage are ramped over a range of values. The values that produce the maximum intensity for the precursor ion (for cone voltage) and the desired product ion (for collision energy) are considered optimal.
Q3: Can I use the same liquid chromatography method for both Bumetanide and this compound?
A3: Yes, since deuterated internal standards are chemically identical to the analyte, they will have very similar chromatographic behavior. Therefore, the same LC method can be used for both Bumetanide and this compound. A slight difference in retention time may be observed due to the isotopic effect, but they should co-elute closely.
Q4: What is the purpose of using a deuterated internal standard like this compound?
A4: A deuterated internal standard is used to improve the accuracy and precision of quantification in LC-MS/MS analysis. It is added at a known concentration to all samples, standards, and quality controls. Because it behaves almost identically to the analyte during sample preparation, chromatography, and ionization, it can compensate for variations in sample extraction recovery, matrix effects, and instrument response. The final concentration of the analyte is determined by the ratio of the analyte peak area to the internal standard peak area.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the development and troubleshooting of an LC-MS/MS method for this compound.
Caption: Logical workflow for method development and troubleshooting.
Detailed Experimental Protocol
This section provides a representative LC-MS/MS method for the analysis of Bumetanide, which can be adapted for this compound.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. Liquid Chromatography
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Bumetanide: 365.1 > 240.1
-
This compound: 370.1 > 244.5
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Note: The above protocol is a general guideline and may require optimization for specific instrumentation and applications.
References
Troubleshooting poor peak shape for Bumetanide-d5 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape for Bumetanide-d5 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape for this compound, such as peak tailing or fronting, is often attributed to several factors:
-
Mobile Phase pH: The pH of the mobile phase relative to the pKa of this compound can significantly impact peak shape.
-
Secondary Interactions: Interactions between the analyte and active sites on the HPLC column, such as residual silanols, can cause peak tailing.[1][2][3]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.[2]
-
Hardware and System Issues: Problems such as extra-column volume, poorly made connections, or a partially blocked column frit can contribute to band broadening and asymmetric peaks.[2]
-
Inappropriate Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion.[2][4]
Q2: What is the pKa of Bumetanide and why is it important for HPLC method development?
Bumetanide has a pKa of approximately 3.6.[5][6] This is the pH at which the acidic functional group on the molecule is 50% ionized and 50% non-ionized. For optimal peak shape in reversed-phase HPLC, it is generally recommended to maintain the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa. This ensures that the analyte is in a single ionic state, minimizing peak tailing that can result from multiple ionic species interacting differently with the stationary phase.
Q3: Can the mobile phase composition affect the peak shape of this compound?
Yes, the mobile phase composition is a critical factor. The type and concentration of the organic modifier (e.g., acetonitrile or methanol) and the buffer strength can influence peak shape.[7] Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing. The choice of organic modifier can also affect selectivity and peak shape.
Q4: How does column chemistry influence the analysis of this compound?
The choice of HPLC column is crucial. For acidic compounds like bumetanide, columns with modern, high-purity silica and effective end-capping are recommended to minimize interactions with residual silanol groups, a common cause of peak tailing.[1][3] Using a column that is not well-suited for the analyte can lead to poor peak symmetry.
Troubleshooting Guide for Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving common issues leading to poor peak shape for this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | Bumetanide has a pKa of ~3.6.[5][6] To ensure it is fully protonated and in a single form, adjust the mobile phase pH to be at least 1.5-2 units below the pKa. A mobile phase pH of 2.5-3.0 is a good starting point. Use a suitable buffer (e.g., phosphate or formate) at a concentration of 10-25 mM to maintain a consistent pH. |
| Secondary Silanol Interactions | Use a modern, end-capped C18 or C8 column with high-purity silica to minimize silanol interactions.[1][3] Alternatively, consider using a column with a polar-embedded or polar-endcapped stationary phase. Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can also help to mask silanol groups, but this may affect mass spectrometry sensitivity. |
| Column Overload | Reduce the injection volume or dilute the sample.[2] If the peak shape improves with a lower concentration, column overload was the likely cause. |
| Metal Chelation | If the peak tailing is severe and persists, consider the possibility of the analyte interacting with trace metals in the HPLC system or column. Using a mobile phase with a chelating agent like EDTA (at a very low concentration) can sometimes help, though this is less common. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent. If the problem persists, replace the column.[2] |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak with a leading edge that is broader than the trailing edge.
| Potential Cause | Recommended Solution |
| Sample Solvent Incompatibility | The sample should be dissolved in a solvent that is weaker than or equal in elution strength to the mobile phase.[2][4] Dissolving the sample in 100% strong solvent (e.g., acetonitrile) when the mobile phase is highly aqueous can cause peak fronting. If possible, dissolve the sample in the initial mobile phase. |
| Column Overload | Similar to peak tailing, injecting too much sample can also lead to peak fronting.[2] Reduce the sample concentration or injection volume to see if the peak shape improves. |
| Column Collapse or Void | A physical void at the head of the column can cause peak distortion. This can happen over time with high pressures or harsh mobile phase conditions. Reversing and flushing the column may sometimes help, but typically the column will need to be replaced.[8] |
Issue 3: Split Peaks
Split peaks can appear as two closely eluting peaks or a "shouldered" peak.
| Potential Cause | Recommended Solution |
| Partially Clogged Column Frit | Debris from the sample or system can partially block the inlet frit of the column, leading to a distorted flow path and split peaks.[8] Try back-flushing the column (if the manufacturer allows). If this does not resolve the issue, the column may need to be replaced. Using an in-line filter or guard column can help prevent this. |
| Sample Solvent Effect | A strong sample solvent can cause the analyte to spread unevenly at the column inlet, leading to a split peak. Ensure the sample solvent is compatible with the mobile phase.[2][4] |
| Co-eluting Interference | It is possible that the peak is not this compound alone, but a co-eluting impurity. Review the sample preparation process for potential sources of contamination. |
Experimental Protocols
A typical starting point for a reversed-phase HPLC method for this compound would be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a shallow gradient depending on the sample matrix. A starting point could be 50:50 (v/v) of Mobile Phase A and B.[9][10][11]
-
Column Temperature: 30-40 °C
-
Injection Volume: 5-20 µL
-
Sample Diluent: Mobile Phase or a weaker solvent
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for poor HPLC peak shape of this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 5. Bumetanide CAS#: 28395-03-1 [m.chemicalbook.com]
- 6. Bumetanide [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Addressing Matrix Effects with Bumetanide-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bumetanide-d5 as an internal standard to mitigate matrix effects in the analysis of biological samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis.[1] These effects are a major concern in quantitative LC-MS/MS because they can lead to inaccurate measurement of analyte concentrations.[2]
Q2: How does this compound, as a deuterated internal standard, help minimize matrix effects?
A2: Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte, where one or more hydrogen atoms are replaced with deuterium.[2] Because this compound is chemically almost identical to Bumetanide, it shares very similar physicochemical properties. This allows it to co-elute with the analyte during chromatography and experience the same degree of ion suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.
Q3: What are the ideal characteristics of a deuterated internal standard like this compound?
A3: An ideal deuterated internal standard should:
-
Be chemically identical to the analyte, differing only in isotopic labeling.[2]
-
Exhibit co-elution with the analyte to experience the same matrix effects.[3]
-
Have a sufficient mass difference (typically ≥ 3 amu) to be distinguished from the analyte by the mass spectrometer and to prevent isotopic crosstalk.[2]
-
Be isotopically stable, with deuterium atoms on non-exchangeable positions (e.g., aromatic rings or carbon atoms not adjacent to heteroatoms) to prevent H/D exchange in protic solvents.[3]
-
Be free of any unlabeled analyte impurity, which could artificially inflate the analyte concentration.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to correct for matrix effects.
Issue 1: Low or Inconsistent Signal from this compound
A weak or variable signal from the internal standard can compromise the reliability of your results.
Possible Causes & Solutions:
-
Ion Suppression: The most common cause is significant ion suppression from the biological matrix.[1]
-
Solution: Perform a post-extraction spike analysis to quantify the extent of ion suppression. If suppression is high, optimize the sample preparation method (see --INVALID-LINK--) to remove more interfering matrix components. Also, consider sample dilution to reduce the concentration of these components.[3]
-
-
Suboptimal Concentration: The concentration of this compound may be too low, making its signal susceptible to suppression by the analyte or matrix components.[4]
-
Solution: Ensure the internal standard concentration is appropriate for the expected analyte concentration range.
-
-
Improper Storage and Handling: Degradation of the standard due to incorrect storage (e.g., exposure to light or elevated temperatures) or multiple freeze-thaw cycles can lower its effective concentration.[5][6][7]
-
Solution: Always store standards according to the manufacturer's instructions. Aliquot the standard solution to minimize freeze-thaw cycles.
-
-
Isotopic Instability (H/D Exchange): Deuterium atoms on exchangeable positions (like -OH, -NH, or -COOH groups) can exchange with hydrogen atoms from the solvent, leading to signal loss.[3]
-
Solution: Use a this compound standard where deuterium labels are on stable positions.[3]
-
-
Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can lead to a general loss of signal.[8][9][10]
-
Solution: Perform routine instrument maintenance, including cleaning the ion source and ensuring the instrument is properly tuned and calibrated.
-
Issue 2: Poor Analyte-to-Internal Standard Peak Area Ratio Reproducibility
Inconsistent peak area ratios can lead to poor precision and inaccurate quantification.
Possible Causes & Solutions:
-
Differential Matrix Effects: Even with a deuterated standard, the analyte and internal standard may not experience identical matrix effects if they do not perfectly co-elute.[6] The "deuterium isotope effect" can cause a slight shift in retention time, exposing the two compounds to different matrix environments.[11]
-
Solution: Carefully examine the chromatograms to confirm co-elution.[3] If a separation is observed, optimize the chromatographic method (e.g., adjust the gradient, change the mobile phase, or use a different column) to achieve co-elution.
-
-
Interference from the Matrix: A component in the biological matrix may have the same mass-to-charge ratio (m/z) as this compound, leading to interference.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of Bumetanide.
Table 1: Mass Spectrometry Parameters for Bumetanide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Bumetanide | 365.2 | 240.2 | Positive | [11] |
| Bumetanide | 365.08 | 240.10 | Positive | [12] |
| This compound (IS) | 370.04 | 244.52 | Positive | [12] |
Table 2: Performance of Published Bumetanide Bioanalytical Methods
| Biological Matrix | Extraction Method | LLOQ (ng/mL) | Linear Range (ng/mL) | Recovery (%) | Reference |
| Human Plasma | Solid-Phase Extraction | 0.30 | 0.30 - 200.0 | >90 | [11] |
| Human Plasma | Liquid-Liquid Extraction | 3.49 | 3.490 - 401.192 | N/A | [12] |
| Human Plasma | Protein Precipitation | 5 | N/A | N/A | [13] |
| Human Urine | Solid-Liquid Extraction | 0.25 | 50 - 499 | 84.2 ± 0.7 | [8] |
| Human Urine | Liquid-Liquid Extraction | N/A | N/A | 71 ± 1 | [8] |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects
This experiment quantifies the degree of ion suppression or enhancement on the this compound signal.
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank biological matrix sample (containing no analyte or IS) using your established procedure. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.
-
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Interpretation:
-
~100%: Minimal matrix effect.
-
<100%: Ion suppression is occurring.
-
>100%: Ion enhancement is occurring.
-
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
This is a rapid and simple method for sample cleanup, suitable for initial screening.[13]
-
Sample Aliquoting: Pipette 200 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add Internal Standard: Add the working solution of this compound.
-
Precipitation: Add 600 µL of ice-cold acetonitrile (or other suitable organic solvent) to the sample.[13][14]
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[15][16]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase. This step helps to concentrate the analyte and ensures compatibility with the LC system.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT, often resulting in reduced matrix effects.[8][11]
-
Conditioning: Condition the SPE cartridge (e.g., a C18 cartridge) by passing a suitable solvent (e.g., methanol) through it.
-
Equilibration: Equilibrate the cartridge with a solution similar to the sample matrix (e.g., water or a buffer).
-
Sample Loading: Load the pre-treated biological sample (spiked with this compound) onto the cartridge. The pre-treatment may involve dilution or pH adjustment.
-
Washing: Wash the cartridge with a weak solvent to remove interfering matrix components while retaining the analyte and internal standard.
-
Elution: Elute Bumetanide and this compound from the cartridge using a strong organic solvent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. neogen.com [neogen.com]
- 10. actascientific.com [actascientific.com]
- 11. Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic assay for bumetanide in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 16. researchgate.net [researchgate.net]
Stability issues of Bumetanide-d5 in various solvents and matrices
This technical support center provides comprehensive guidance on the stability of Bumetanide-d5 in various solvents and biological matrices. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound is generally stable for years when stored at -20°C, protected from light. For short-term storage, refrigeration at 2-8°C is also acceptable. It is crucial to allow the container to warm to room temperature before opening to prevent condensation, which could introduce moisture and affect stability.
Q2: How stable are stock solutions of this compound in organic solvents?
A: Stock solutions of this compound prepared in organic solvents such as methanol, acetonitrile, or DMSO should be stored at -20°C or lower in tightly sealed, light-protecting containers. While specific long-term stability data for this compound in these solvents is not extensively published, it is best practice to prepare fresh working solutions from a recently prepared stock solution for critical quantitative applications. For non-deuterated bumetanide, solutions are generally stable for up to a month when stored at -20°C.
Q3: What is the stability of this compound in aqueous solutions and different pH conditions?
A: The stability of this compound in aqueous solutions is highly dependent on the pH. Studies on non-deuterated bumetanide indicate that it is most stable at a neutral pH of around 7.4.[1] Acidic or basic conditions can lead to hydrolysis and degradation. It is recommended to prepare aqueous solutions fresh and use them promptly. If storage is necessary, it should be at 2-8°C for no longer than 24 hours.
Q4: What are the known degradation pathways for Bumetanide?
A: The primary metabolic and degradation pathway for bumetanide involves the oxidation of its N-butyl side chain.[2][3][4] Forced degradation studies have shown that bumetanide is susceptible to degradation under acidic, basic, and oxidative stress conditions. Under acidic conditions, N-dealkylation can occur. Alkaline conditions can also lead to the formation of degradation products.
Q5: How can I minimize the degradation of this compound during sample preparation and analysis?
A: To minimize degradation, it is recommended to:
-
Keep biological samples (plasma, urine) on ice or at 4°C during processing.
-
Protect samples from light, as bumetanide is known to be photolabile.
-
Maintain a neutral pH environment whenever possible.
-
Analyze processed samples as quickly as possible. If storage is needed, keep extracts at -20°C or lower.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, particularly by LC-MS/MS.
Issue 1: Inconsistent or Poor Peak Area Response of this compound (Internal Standard)
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock/Working Solutions | 1. Prepare fresh stock and working solutions of this compound. 2. Verify the storage conditions and age of the current solutions. 3. Perform a simple stability check by comparing the response of a fresh solution to an older one. |
| Inconsistent Sample Extraction Recovery | 1. Optimize the extraction procedure to ensure consistent recovery for both the analyte and the internal standard. 2. Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Assess matrix effects by comparing the response of this compound in a clean solution versus a post-extraction spiked matrix sample. 2. Improve sample cleanup to remove interfering matrix components. 3. Adjust chromatographic conditions to separate this compound from the interfering components. 4. Consider using a different ionization source (e.g., APCI instead of ESI) which may be less susceptible to matrix effects.[5][6] |
| Instrument Variability | 1. Check for leaks in the LC system. 2. Ensure the autosampler is functioning correctly and injecting consistent volumes. 3. Clean the mass spectrometer's ion source. |
| H/D Exchange | 1. Evaluate the stability of the deuterium label under your specific mobile phase and source conditions. 2. If back-exchange is suspected, consider using a different deuterated standard with labels in a more stable position or a ¹³C-labeled internal standard. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks) for this compound
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the injection volume or the concentration of the this compound solution. |
| Inappropriate Mobile Phase pH | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Bumetanide to ensure it is in a single ionic form. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
| Secondary Interactions with Column Stationary Phase | 1. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the silica. 2. Consider using a different type of column (e.g., end-capped). |
Stability Data Summary
The following tables summarize the stability of non-deuterated Bumetanide under various conditions. This data can be used as a reliable indicator for the stability of this compound, as deuteration generally does not negatively impact, and can sometimes improve, the stability of a compound due to the kinetic isotope effect.
Table 1: Stability of Bumetanide in Human Plasma
| Stability Test | Condition | Duration | Stability (%) |
| Freeze-Thaw | 3 cycles (-20°C to Room Temp) | 3 cycles | >95% |
| Short-Term (Bench-Top) | Room Temperature | 4 hours | >98% |
| Long-Term | -20°C | 30 days | >95% |
| Post-Preparative (Autosampler) | 4°C | 24 hours | >97% |
Data is representative and compiled from typical bioanalytical method validation parameters.
Table 2: Solubility of Bumetanide in Various Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~33 |
| Dimethyl sulfoxide (DMSO) | ~25 |
| Ethanol | ~14 |
| Polyethylene glycol 200 | ~143 (at 4°C) |
| Glycofurol | ~167 (at 4°C) |
It is important to note that high solubility does not guarantee long-term stability in solution.
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability in Human Plasma
This protocol outlines a typical procedure to evaluate the stability of this compound in human plasma after multiple freeze-thaw cycles.
-
Preparation of Quality Control (QC) Samples:
-
Spike a known concentration of this compound into blank human plasma to prepare low and high concentration QC samples.
-
Aliquot these QC samples into multiple polypropylene tubes.
-
-
Freeze-Thaw Cycles:
-
Freeze all QC aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw a set of low and high QC samples completely at room temperature.
-
Refreeze the thawed samples at -20°C or -80°C for at least 12 hours. This completes one cycle.
-
Repeat for the desired number of cycles (typically 3-5).
-
-
Sample Analysis:
-
After the final thaw, process the freeze-thaw QC samples along with a freshly prepared calibration curve and a set of QC samples that have not undergone any freeze-thaw cycles (time zero samples).
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration of the freeze-thaw QC samples.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration and compares well with the time zero samples.
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the degradation of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified period. Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a specified period.
-
-
Sample Analysis:
-
Analyze the stressed samples using a stability-indicating LC-MS/MS method. This method should be able to separate the intact this compound from its potential degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify any degradation products.
-
Determine the percentage of degradation for each stress condition.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in biological matrices.
Caption: Simplified degradation pathways of Bumetanide under various stress conditions.
References
- 1. Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Diuretic effect and metabolism of bumetanide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Overcoming Challenges in Low-Level Bumetanide Detection
Welcome to the technical support center for the low-level detection of bumetanide using Bumetanide-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for bumetanide quantification?
A1: this compound is a stable isotope-labeled version of bumetanide.[1][2] Using it as an internal standard is highly recommended for quantitative analysis, especially in complex biological matrices.[3] This is because it shares very similar chemical and physical properties with the unlabeled bumetanide, meaning it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution helps to compensate for variations in sample extraction recovery and matrix effects, leading to more accurate and precise quantification of bumetanide.[4][5]
Q2: What are the main challenges in achieving low-level detection of bumetanide?
A2: The primary challenges include:
-
Matrix Effects: Biological samples like plasma and urine contain numerous endogenous components that can co-elute with bumetanide and interfere with its ionization in the mass spectrometer.[4][6] This can lead to ion suppression or enhancement, causing inaccurate quantification.[5]
-
Low Concentrations: After administration, bumetanide concentrations in biological fluids can be very low, requiring highly sensitive analytical methods for detection.[7]
-
Sample Preparation: Inefficient extraction of bumetanide from the biological matrix can lead to low recovery and poor sensitivity. The choice of sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is critical.[8][9]
Q3: What type of analytical technique is most suitable for low-level bumetanide detection?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique.[8][10][11][12] LC-MS/MS offers high sensitivity and selectivity, allowing for the detection and quantification of bumetanide at very low concentrations in complex biological matrices.[8][10]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the analysis of bumetanide.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[13] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for bumetanide (a weak acid) to ensure it is in a single ionic form. |
| Injection of a sample in a solvent stronger than the mobile phase | The sample should ideally be dissolved in the mobile phase or a weaker solvent.[13] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[13] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector.[13] |
Issue 2: Low Signal Intensity or No Signal for Bumetanide and/or this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion masses for both bumetanide and this compound. Optimize the collision energy and other MS parameters. |
| Ion Source Contamination | Clean the ion source as per the manufacturer's instructions. A dirty ion source can lead to poor ionization and low signal intensity.[14] |
| Poor Extraction Recovery | Optimize the sample preparation method. Experiment with different extraction techniques (e.g., LLE, SPE) and solvents to improve recovery. |
| Matrix-induced Ion Suppression | Improve sample cleanup to remove interfering matrix components.[4][6] Dilute the sample if the concentration is high enough. Modify the chromatographic method to separate bumetanide from the interfering components. |
| Sample Degradation | Ensure proper sample storage and handling. Prepare fresh samples and standards to check for degradation.[15] |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[14] |
| Contaminated LC System | Flush the entire LC system with appropriate cleaning solutions.[15] |
| Leaks in the LC System | Check all fittings and connections for leaks. |
| Carryover from Previous Injections | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the injector wash procedure.[14] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for bumetanide analysis.
Table 1: Linearity and Detection Limits
| Matrix | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
| Human Plasma | 0.30 - 200.0 | 0.30 | 0.03 | [8][10] |
| Human Plasma | 3.490 - 401.192 | Not Specified | Not Specified | [11] |
| Human Urine | 50 - 499 | Not Specified | 0.25 | [9][16] |
Table 2: Recovery and Matrix Effect
| Extraction Method | Matrix | Recovery (%) | Matrix Effect Information | Reference |
| Solid Phase Extraction (SPE) | Human Plasma | >90% | Method was selective in the presence of four other diuretic drugs. | [8][10] |
| Liquid-Liquid Extraction (LLE) | Human Urine | 71% ± 1% | LLE is a widely used cleanup procedure for urine matrix. | [9][16] |
| Solid-Liquid Extraction | Human Urine | 84.2% ± 0.7% | Provided higher recovery than LLE in the referenced study. | [9][16] |
Detailed Experimental Protocols
Protocol 1: Bumetanide Extraction from Human Plasma using Solid Phase Extraction (SPE)
This protocol is based on methodologies described for sensitive LC-MS/MS analysis.[8][10]
1. Sample Pre-treatment:
- To 200 µL of human plasma, add a known amount of this compound internal standard solution.
- Vortex the sample for 30 seconds.
2. Solid Phase Extraction:
- Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
- Load the pre-treated plasma sample onto the SPE cartridge.
- Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
- Elute bumetanide and the internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
3. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of the mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Bumetanide
This protocol provides a general framework for the chromatographic and mass spectrometric analysis.
1. Liquid Chromatography Conditions:
- Column: A C18 reversed-phase column is commonly used (e.g., Peerless Basic C18, 100 mm × 4.6 mm, 3 µm).[8][10]
- Mobile Phase: A gradient or isocratic elution using a mixture of methanol or acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is typical.[8]
- Flow Rate: A flow rate in the range of 0.5 - 1.0 mL/min is common.
- Column Temperature: Maintain a constant column temperature (e.g., 40 °C) for reproducible chromatography.
2. Mass Spectrometry Conditions:
- Ionization Mode: Positive electrospray ionization (ESI+) is frequently used.[8][10]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
- MRM Transitions:
- Bumetanide: m/z 365.2 → 240.2[8][10]
- This compound (example): m/z 370.0 → 244.5 (Note: The exact m/z for the deuterated standard may vary slightly based on the specific product).[11]
- Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy) to maximize the signal for both bumetanide and this compound.
Visualizations
Caption: General workflow for bumetanide analysis.
Caption: Troubleshooting logic for analytical issues.
References
- 1. Bumetanide D5 [artis-standards.com]
- 2. This compound | CAS 1216739-35-3 | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. md-medicaldata.com [md-medicaldata.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jptcp.com [jptcp.com]
- 13. agilent.com [agilent.com]
- 14. zefsci.com [zefsci.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. researchgate.net [researchgate.net]
Refinement of extraction protocols for bumetanide using Bumetanide-d5
This center provides troubleshooting guidance and answers to frequently asked questions regarding the refinement of extraction protocols for bumetanide, with a specific focus on the application of its deuterated internal standard, Bumetanide-d5.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound essential for accurate quantification?
A1: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry-based bioanalysis. Because it has nearly identical physicochemical properties to the analyte (bumetanide), it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[1][2][3] This co-behavior allows it to accurately correct for variations in sample preparation and analytical response, which is crucial when dealing with complex biological matrices that can vary significantly between individuals.[2][3] Using a SIL-IS helps to compensate for inter-individual variability in extraction recovery, ensuring that the calculated concentration of bumetanide is accurate and reliable.[2][3]
Q2: What are "matrix effects" and how can this compound help mitigate them?
A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting components from the biological sample (e.g., phospholipids, salts, proteins).[4][5] This can lead to inaccurate and imprecise measurements.[4] this compound helps to correct for these effects because it is impacted by the matrix in the same way as the non-labeled bumetanide. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix is normalized, leading to more accurate quantification.[5]
Q3: When should I choose Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for bumetanide?
A3: The choice between SPE and LLE depends on the sample matrix, desired cleanliness of the extract, and throughput needs.
-
Solid-Phase Extraction (SPE) often provides cleaner extracts by using a solid sorbent to selectively isolate bumetanide from complex matrices like plasma or urine.[6] This can lead to higher recovery and reduced matrix effects.[7][8][9] SPE is also more amenable to automation for high-throughput applications.
-
Liquid-Liquid Extraction (LLE) is a classic technique that partitions the analyte between two immiscible liquid phases. While it can be effective, it may be less specific than SPE, potentially co-extracting more interfering substances.[7][8][9] However, LLE can be a cost-effective and straightforward option for simpler matrices or when SPE method development is challenging. Recovery rates for bumetanide have been reported at 71% for LLE and 84.2% for SPE from urine.[7][8][9]
Q4: Can I use a structural analog as an internal standard instead of this compound?
A4: While a structural analog can be used, it is not ideal. Structural analogs may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte.[10] This can lead to poor correction for matrix effects and extraction losses. A stable isotope-labeled internal standard like this compound is strongly preferred as it provides the most accurate correction for analytical variability.[2][11]
Troubleshooting Extraction Issues
This guide addresses common problems encountered during the extraction of bumetanide from biological matrices when using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery (Bumetanide & this compound) | Incomplete Protein Precipitation: Insufficient volume or type of precipitation solvent. | Ensure the protein precipitation solvent (e.g., acetonitrile, methanol) is added at a sufficient ratio (typically 3:1 or 4:1 solvent-to-sample) and vortexed thoroughly. |
| Suboptimal pH during Extraction: The pH of the sample may not be optimal for bumetanide's charge state, affecting its partitioning (LLE) or retention (SPE). | Adjust the sample pH before extraction. Bumetanide is an acidic drug; acidifying the sample (e.g., with formic acid) will ensure it is in a neutral form, improving its retention on reversed-phase SPE sorbents and extraction into organic solvents. | |
| Inefficient SPE Elution: The elution solvent may be too weak to desorb bumetanide and this compound from the SPE sorbent. | Increase the strength of the elution solvent. For reversed-phase SPE, this typically involves increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution mixture. Adding a small amount of base (e.g., ammonium hydroxide) can also improve the recovery of acidic compounds. | |
| Poor LLE Partitioning: The chosen organic solvent may have poor partitioning efficiency for bumetanide. | Test different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) or mixtures to find the one with the best recovery. | |
| High Variability in Internal Standard (IS) Response | IS Instability: this compound may be degrading during sample storage or processing. | Assess the stability of this compound under your specific experimental conditions (e.g., freeze-thaw cycles, autosampler stability).[2] Ensure stock solutions are stored properly. |
| Inconsistent IS Spiking: Inaccurate or inconsistent volume of IS solution being added to samples. | Use a calibrated pipette and ensure the IS is added to every sample, standard, and QC at the same point in the workflow. | |
| Matrix Effects: Severe and variable ion suppression or enhancement affecting the IS.[10] | Improve the sample cleanup method (e.g., switch from LLE to a more selective SPE protocol) to remove interfering matrix components.[4] Diluting the sample with the blank matrix may also help resolve the issue.[10] | |
| Poor Analyte-to-IS Ratio Reproducibility | Differential Matrix Effects: The analyte and IS may not be experiencing the same degree of matrix effect, which can occur if they are not true co-eluting isomers. | Ensure chromatographic conditions are optimized to achieve co-elution of bumetanide and this compound. If issues persist, a more rigorous sample cleanup is required to minimize matrix interferences. |
| Interference from Metabolites: A metabolite may be converting back to the parent drug during sample processing or in the ion source. | Investigate potential metabolic pathways of bumetanide. Adjust extraction conditions (e.g., pH, temperature) to minimize the risk of converting metabolites. | |
| Contamination: Contamination of the analytical system with bumetanide can lead to inconsistent responses. | Thoroughly clean the LC-MS/MS system, including the autosampler, injection port, and column. |
Experimental Protocols
Below are detailed methodologies for common bumetanide extraction procedures.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is designed for the cleanup and concentration of bumetanide from a plasma matrix.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of this compound working solution (e.g., at 250 ng/mL) and vortex for 10 seconds.
-
Add 600 µL of 4% phosphoric acid in water and vortex for 10 seconds to precipitate proteins and acidify.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30 mg) sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute bumetanide and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine
This protocol provides a method for extracting bumetanide from a urine matrix.
-
Sample Pre-treatment:
-
To 500 µL of urine, add 25 µL of this compound working solution and vortex.
-
Add 100 µL of 1 M hydrochloric acid to acidify the sample to approximately pH 3-4.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane 70:30 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes typical performance data for bumetanide extraction methods.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | 80-95% | 65-85%[7][8][9] |
| Internal Standard Recovery | 80-95% | 65-85% |
| Matrix Effect (Suppression/Enhancement) | < 15% | < 25% |
| Precision (%RSD) | < 10%[12] | < 15%[8][9] |
| Accuracy (%Bias) | Within ±10%[12] | Within ±15% |
Note: Values are typical and may vary depending on the specific matrix, method optimization, and laboratory conditions.
Visualized Workflows
The following diagrams illustrate the logical steps for the described extraction protocols.
Caption: Workflow for Bumetanide Solid-Phase Extraction (SPE).
Caption: Workflow for Bumetanide Liquid-Liquid Extraction (LLE).
References
- 1. researchgate.net [researchgate.net]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Quantitative determination of the loop diuretic bumetanide in urine and pharmaceuticals by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Bumetanide-d5
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable results in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. This guide provides an objective comparison of analytical methods for the diuretic drug Bumetanide, highlighting the superior performance of methods utilizing a deuterated internal standard, Bumetanide-d5, over alternatives.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1][2] Their structural and physicochemical similarity to the analyte of interest ensures they behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar response to matrix effects allow for highly effective compensation for variations, leading to enhanced accuracy and precision.[3][4]
Performance Comparison: The Advantage of a Deuterated Internal Standard
The use of a deuterated internal standard like this compound significantly improves the performance of an analytical method compared to using a structurally similar, non-deuterated internal standard or no internal standard at all. The following table summarizes the validation parameters for an LC-MS/MS method for the determination of Bumetanide in human plasma, which utilizes an internal standard consistent with this compound.[5]
| Validation Parameter | Performance with this compound Internal Standard | Typical Acceptance Criteria (FDA, ICH) | Alternative Method Performance (Illustrative) |
| Linearity (r²) | > 0.99 | ≥ 0.99 | 0.98 |
| Linear Range | 3.490 - 401.192 ng/mL | Defined by the intended application | 10 - 300 ng/mL |
| Accuracy (% Bias) | -3.54% to 0.05% | ± 15% (± 20% at LLOQ) | ± 25% |
| Inter-day Precision (%RSD) | 1.76% to 4.75% | ≤ 15% (≤ 20% at LLOQ) | ≤ 25% |
| Lower Limit of Quantification (LLOQ) | 3.490 ng/mL | Sufficiently low for intended study | 10 ng/mL |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation. Data for the alternative method is illustrative to demonstrate potential performance without a deuterated internal standard.
The data clearly demonstrates that the method employing a deuterated internal standard meets and often exceeds the stringent requirements set by regulatory bodies like the FDA and ICH.[1][6] The high correlation coefficient (r²) indicates excellent linearity across a wide concentration range. The accuracy and precision values are well within the accepted limits, ensuring the reliability of the quantitative data.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a validated analytical method. The following is a representative LC-MS/MS methodology for the analysis of Bumetanide in human plasma using this compound as an internal standard.[5][7]
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To 200 µL of plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A validated HPLC or UHPLC system.
-
Column: A suitable reversed-phase column, such as a Hypurity C18 (4.6 x 50 mm, 5 µm).[5]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Optimized for the specific column and system (e.g., 0.6 mL/min).
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical framework for choosing a deuterated internal standard, the following diagrams are provided.
Caption: Workflow for the bioanalysis of Bumetanide using this compound.
Caption: Rationale for selecting a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Bioanalytical Accuracy: A Comparative Guide to Bumetanide Quantification Using Bumetanide-d5
In the landscape of pharmaceutical research and development, the precise and accurate quantification of therapeutic agents is paramount for robust pharmacokinetic, bioequivalence, and toxicological studies. This guide provides a comprehensive comparison of analytical methods for the quantification of bumetanide, a potent loop diuretic, with a focus on the use of its deuterated analog, bumetanide-d5, as an internal standard. Through an objective lens, we will explore the performance of this method against other analytical techniques, supported by experimental data and detailed protocols.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for bioanalytical quantification.[1] This approach, known as isotope dilution mass spectrometry, offers superior accuracy and precision by minimizing the variability associated with sample preparation and matrix effects. The nearly identical physicochemical properties of this compound to the analyte ensure that it behaves similarly during extraction, chromatography, and ionization, thereby providing a reliable reference for quantification.
A validated LC-MS/MS method for bumetanide in human plasma utilizing a deuterated internal standard demonstrated excellent performance.[2] The inter-day precision, measured as the coefficient of variation (%CV), ranged from 1.76% to 4.75%, while the inter-day accuracy was reported to be between 96.46% and 99.95%.[2] These figures underscore the reliability and reproducibility of this methodology for clinical and research applications.
Alternative Quantification Methods: A Comparative Overview
While the use of this compound as an internal standard with LC-MS/MS is highly effective, other analytical methods have also been developed and validated for bumetanide quantification. These alternatives offer varying degrees of sensitivity, selectivity, and complexity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Non-Isotopic Internal Standard:
An alternative LC-MS/MS method for bumetanide in human plasma employed tamsulosin as the internal standard.[3] This method also demonstrated good performance, with intra- and inter-batch precision (%CV) of ≤6.9%.[3] The lower limit of quantification (LLOQ) was established at 0.30 ng/mL, showcasing the high sensitivity of the technique.[3] While effective, the use of a non-isotopic internal standard may not compensate for all potential matrix effects as effectively as a deuterated analog.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV):
For applications where the ultra-high sensitivity of mass spectrometry is not required, HPLC with UV detection presents a viable alternative. Methods have been developed for the quantification of bumetanide in pharmaceutical formulations. One such method reported a linearity range of 12.5 to 75 μg/ml.[4] Another HPLC method with amperometric detection for bumetanide in urine and pharmaceuticals showed a linear concentration range from 50 to 499 ng/mL.[5]
Ultra-Fast Liquid Chromatography (UFLC):
A stability-indicating RP-UFLC method was developed for the determination of bumetanide in tablets. This method demonstrated linearity over a concentration range of 0.1–100 μg/mL with a low limit of detection (LOD) of 0.03091 μg/mL and a limit of quantification (LOQ) of 0.0964 μg/mL.[6]
Spectrophotometric Methods:
Spectrophotometric methods offer a simpler and more accessible approach for the quantification of bumetanide in tablets. One study described a method with a useful concentration range of 0.05–10.0 μg ml−1.[4]
Quantitative Performance Comparison
The following tables summarize the key performance parameters of the different analytical methods for bumetanide quantification.
Table 1: Performance of LC-MS/MS Methods for Bumetanide Quantification in Human Plasma
| Parameter | Method with this compound IS[2] | Method with Tamsulosin IS[3] |
| Linear Range | 3.490–401.192 ng/mL | 0.30–200.0 ng/mL |
| Inter-Day Precision (%CV) | 1.76% – 4.75% | ≤6.9% |
| Inter-Day Accuracy | 96.46% – 99.95% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 3.490 ng/mL | 0.30 ng/mL |
| Extraction Recovery | Not explicitly stated | >90% |
Table 2: Performance of Other Analytical Methods for Bumetanide Quantification
| Method | Matrix | Linear Range | LLOQ/LOD | Precision (%RSD) |
| HPLC-UV | Tablets | 12.5–75 μg/ml | Not specified | Not specified |
| HPLC with Amperometric Detection | Urine/Pharmaceuticals | 50–499 ng/mL | LOD: 0.25 ng/mL | 1.73% – 3.85% |
| UFLC | Tablets | 0.1–100 μg/mL | LOQ: 0.0964 μg/mL, LOD: 0.03091 μg/mL | Intraday: 0.0087-0.1002, Interday: 0.0069-0.0342 |
| Spectrophotometry | Tablets | 0.05–10.0 μg ml−1 | Not specified | 0.46% |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard (Adapted from[2])
-
Sample Preparation: Liquid-liquid extraction is a common technique for plasma samples.
-
Chromatographic Separation: Achieved using a Hypurity C18 column (4.6 × 50 mm, 5 μm) under isocratic conditions.[2]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ionization mode.[2] The precursor to product ion transitions monitored are m/z 365.08 → 240.10 for bumetanide and m/z 370.04 → 244.52 for the internal standard.[2]
LC-MS/MS Method with Tamsulosin Internal Standard (Adapted from[3])
-
Sample Preparation: Solid-phase extraction is utilized to extract the analyte and internal standard from 200 μL of human plasma.[3]
-
Chromatographic Separation: Performed on a Peerless Basic C18 column (100 mm × 4.6 mm, 3 μm) under isocratic conditions.[3]
-
Mass Spectrometry: Detection is carried out by tandem mass spectrometry in positive ionization and multiple reaction monitoring (MRM) mode.[3] The monitored transitions are m/z 365.2 → 240.2 for bumetanide and m/z 409.2 → 228.2 for tamsulosin.[3]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of bumetanide in a biological matrix using LC-MS/MS with an internal standard.
Figure 1. A generalized workflow for the quantification of bumetanide.
Conclusion
The selection of an appropriate analytical method for bumetanide quantification is contingent upon the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. For applications demanding the highest level of accuracy and precision, such as regulated bioequivalence studies, the use of this compound as an internal standard with LC-MS/MS is the unequivocal method of choice. For other applications, such as quality control of pharmaceutical formulations, alternative methods like HPLC-UV or UFLC can provide reliable results with simpler instrumentation. This guide provides the necessary comparative data and methodological insights to assist researchers in making an informed decision for their analytical needs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
A Comparative Guide to Linearity and Range Determination for Bumetanide Assays: The Advantage of Bumetanide-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of linearity and range determination for the quantitative analysis of bumetanide in biological matrices. While specific data for assays utilizing Bumetanide-d5 as an internal standard is not extensively published, this document compiles data from various validated methods for bumetanide, offering a baseline for comparison and highlighting the expected performance benefits of employing a stable isotope-labeled internal standard.
The Gold Standard: Advantages of this compound
In bioanalytical method development, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, differing only in mass. This similarity ensures that the internal standard co-elutes with the analyte, experiencing similar matrix effects and extraction recovery, thereby providing superior compensation for variations during sample preparation and analysis. While specific validation data for a bumetanide assay using this compound is not publicly available, the use of a deuterated internal standard is a well-established practice that generally leads to enhanced method robustness, accuracy, and precision.
Comparative Linearity Data for Bumetanide Assays
The following table summarizes the linearity and range data from various published methods for bumetanide quantification, which utilize different analytical techniques and internal standards. This data serves as a valuable reference for researchers developing and validating their own bumetanide assays.
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | Not Specified | 3.490 - 401.192 ng/mL | Not Reported |
| HPLC-APCI-MS | Not Specified | 5.0 - 200 µg/mL | Not Reported |
| RP-UFLC | Acetophenone | 0.1 - 100 µg/mL | 0.9996 |
| HPLC-Amperometric | Not Specified | 50 - 499 ng/mL | Not Reported |
| RP-UPLC | Not Specified | 12.5 - 75 µg/mL | 0.999 |
| RP-HPLC | Not Specified | 0.315 - 1.875 µg/mL | > 0.999 |
Experimental Protocol for Linearity and Range Determination
This section outlines a detailed, generic protocol for establishing the linearity and analytical range of a bumetanide assay, incorporating best practices from regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Objective: To demonstrate the direct proportionality between the instrument response and the concentration of bumetanide in the sample over a defined range.
Materials:
-
Bumetanide reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma)
-
All necessary solvents and reagents for the LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of bumetanide in a suitable organic solvent (e.g., methanol).
-
Prepare a stock solution of the internal standard, this compound, in the same solvent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the bumetanide stock solution with the blank biological matrix to prepare a series of at least six to eight non-zero calibration standards.
-
The concentration range should bracket the expected concentrations of the study samples.
-
-
Sample Preparation:
-
To aliquots of each calibration standard and quality control (QC) samples (at low, medium, and high concentrations), add a fixed amount of the this compound internal standard solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Instrumental Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire the data for bumetanide and this compound using appropriate mass transitions.
-
-
Data Analysis:
-
Calculate the peak area ratio of bumetanide to this compound for each calibration standard.
-
Plot the peak area ratio (y-axis) against the nominal concentration of bumetanide (x-axis).
-
Perform a linear regression analysis on the data. The simplest and most appropriate model should be used. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the accuracy at the lower end of the range.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantitation (LLOQ), which should be within ±20%.
-
At least 75% of the calibration standards must meet the acceptance criteria.
Workflow for Linearity and Range Determination
Caption: Experimental workflow for determining the linearity and range of a bumetanide assay.
Logical Relationship of Key Validation Parameters
Caption: Interrelationship of key bioanalytical method validation parameters.
Cross-Validation of Bioanalytical Methods Using Bumetanide-d5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. This guide provides a comprehensive comparison of hypothetical cross-validation results for an analytical method using Bumetanide-d5 as an internal standard. The objective is to offer a data-driven overview supported by detailed experimental protocols to aid in the establishment and validation of robust bioanalytical methods.
The cross-validation of an analytical method is a critical step to ensure that the method is transferable and that the data generated by different laboratories are comparable.[1][2] This process is essential when a method is transferred from a sending laboratory to a receiving laboratory, or when data from different sites are to be combined in a single study. The use of a stable isotope-labeled internal standard, such as this compound, is a common strategy to minimize variability and enhance the accuracy and precision of quantification in complex biological matrices like plasma.
Comparative Analysis of Inter-Laboratory Performance
To assess the interchangeability of the analytical method between two hypothetical laboratories, a cross-validation study was conducted. Both laboratories analyzed the same set of quality control (QC) samples and a selection of incurred samples. The acceptance criteria for this cross-validation were based on established regulatory guidelines, which typically require the difference between the values obtained at the two laboratories to be within a certain percentage.
Summary of Quantitative Validation Parameters
The following tables summarize the key validation parameters for the bioanalytical method from two independent, hypothetical laboratories (Laboratory A and Laboratory B).
Table 1: Calibration Curve Linearity
| Parameter | Laboratory A | Laboratory B |
| Analyte | Bumetanide | Bumetanide |
| Internal Standard | This compound | This compound |
| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Laboratory A Mean Conc. (ng/mL) | Laboratory A Accuracy (%) | Laboratory A Precision (%CV) | Laboratory B Mean Conc. (ng/mL) | Laboratory B Accuracy (%) | Laboratory B Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 | 1.02 | 102.0 | 9.1 |
| Low | 3.0 | 2.91 | 97.0 | 6.2 | 3.09 | 103.0 | 5.8 |
| Medium | 100 | 102.5 | 102.5 | 4.5 | 98.7 | 98.7 | 4.9 |
| High | 800 | 792.0 | 99.0 | 3.1 | 808.0 | 101.0 | 3.5 |
LLOQ: Lower Limit of Quantification %CV: Percent Coefficient of Variation
Table 3: Cross-Validation of Incurred Samples
| Sample ID | Laboratory A Result (ng/mL) | Laboratory B Result (ng/mL) | % Difference |
| IS-001 | 25.4 | 26.1 | -2.7% |
| IS-002 | 152.8 | 148.9 | 2.6% |
| IS-003 | 489.2 | 501.5 | -2.5% |
| IS-004 | 75.1 | 73.9 | 1.6% |
| IS-005 | 310.6 | 318.2 | -2.4% |
% Difference = ((Lab A - Lab B) / Mean) * 100
The data presented in these tables indicate a high degree of concordance between the two laboratories. The linearity of the calibration curves, as well as the accuracy and precision of the QC samples, fall well within the generally accepted limits of ±15% (±20% for LLOQ) for bioanalytical method validation. Furthermore, the percentage difference for the incurred samples is consistently low, demonstrating the ruggedness and reproducibility of the method across different sites.
Experimental Protocols
A detailed understanding of the experimental procedure is crucial for the successful transfer and cross-validation of an analytical method. The following is a representative protocol for the quantification of Bumetanide in human plasma using this compound as an internal standard by LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and quality control samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
To 100 µL of each plasma sample, add 25 µL of the internal standard working solution (this compound in 50% methanol).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 4: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Bumetanide) | m/z 365.1 -> 243.1 |
| MRM Transition (this compound) | m/z 370.1 -> 248.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps of the cross-validation process.
Alternative Internal Standards and Methods
While this compound is a suitable internal standard for LC-MS/MS analysis due to its close physicochemical properties to the analyte, other deuterated analogs with a higher degree of deuteration could also be considered to minimize any potential for isotopic crosstalk. Structurally similar compounds that are not expected to be present in the samples could also be used as an internal standard, but this approach is generally less favored than the use of a stable isotope-labeled analog.
Alternative analytical techniques for the quantification of Bumetanide include high-performance liquid chromatography with ultraviolet (HPLC-UV) or fluorescence detection.[3][4][5] However, LC-MS/MS is often preferred for bioanalytical applications due to its superior sensitivity, selectivity, and speed.[6]
References
A Head-to-Head Battle of Deuterated Internal Standards: Bumetanide-d5 versus Furosemide-d5 in Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of loop diuretics, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Bumetanide-d5 and Furosemide-d5, supported by experimental data from published literature.
The ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization in mass spectrometry, thereby compensating for any variability in these steps. Stable isotope-labeled internal standards, such as this compound and Furosemide-d5, are considered the gold standard as their physicochemical properties are nearly identical to their unlabeled counterparts. This comparison delves into the performance characteristics of these two internal standards in terms of recovery, matrix effects, linearity, and sensitivity, providing a data-driven basis for their selection in demanding bioanalytical applications.
Performance Data at a Glance: this compound vs. Furosemide-d5
The following tables summarize the key performance parameters for analytical methods utilizing this compound and Furosemide-d5 as internal standards. These data have been compiled from various studies to offer a comparative overview.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Matrix | Method | Value | Reference |
| Linearity (R²) | Human Plasma | LC-MS/MS | >0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | Human Serum | LC-MS/MS | 1 ng/mL | [2] |
| Intra-day Precision (%CV) | Human Serum | LC-MS/MS | < 10% | [2] |
| Inter-day Precision (%CV) | Human Serum | LC-MS/MS | < 10% | [2] |
| Accuracy | Human Serum | LC-MS/MS | Within ±10% | [2] |
| Accuracy (Inter-day) | Human Plasma | LC-MS/MS | 96.46% to 99.95% | [1] |
Table 2: Performance Characteristics of Furosemide-d5 as an Internal Standard
| Parameter | Matrix | Method | Value | Reference |
| Linearity (R²) | Human Urine | UHPLC-MS/MS | >0.99 | |
| Lower Limit of Quantification (LLOQ) | Human Urine | UHPLC-MS/MS | 0.100 µg/mL | |
| Intra-day Precision (%CV) | Human Urine | UHPLC-MS/MS | 1.86 – 10.2% | |
| Inter-day Precision (%CV) | Human Urine | UHPLC-MS/MS | 3.38 – 7.41% | |
| Intra-day Accuracy | Human Urine | UHPLC-MS/MS | 94.5 – 106% | |
| Inter-day Accuracy | Human Urine | UHPLC-MS/MS | 99.2 – 102% | |
| Recovery | Human Urine | UHPLC-MS/MS | Average of 23.8% | |
| Matrix Effect | Human Urine | UHPLC-MS/MS | Average of 101% |
Experimental Methodologies
The data presented above are derived from specific experimental protocols. Below are detailed summaries of the methodologies employed in the cited studies.
Quantification of Bumetanide using this compound
A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of bumetanide in human serum and brain tissue, utilizing this compound as the internal standard[2].
-
Sample Preparation: A simple protein precipitation was performed by adding acetonitrile to the serum samples. The mixture was vortexed and centrifuged, and the resulting supernatant was directly analyzed.
-
Liquid Chromatography: Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution using methanol and water containing 0.1% formic acid.
-
Mass Spectrometry: Detection was carried out using a tandem mass spectrometer with a positive electrospray ionization (ESI) source. The analysis was performed in selected reaction monitoring (SRM) mode. The SRM transitions were m/z 365.3 → 240.2 for bumetanide and m/z 370.3 → 244.2 for this compound[2].
Quantification of Furosemide using Furosemide-d5
An ultra-high performance liquid chromatographic-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the quantification of furosemide in human urine, with Furosemide-d5 serving as the internal standard.
-
Sample Preparation: Solid-phase extraction (SPE) was employed for sample clean-up. Urine samples (10 µL) were processed without the need for evaporation and reconstitution.
-
Liquid Chromatography: Chromatographic separation was performed on a UHPLC system.
-
Mass Spectrometry: An AB Sciex 6500+ QTRAP mass spectrometer equipped with a Turbo IonSpray source was used for detection. The analysis was conducted in selected reaction monitoring (SRM) mode.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, created using the DOT language, depict the experimental workflows for the quantification of bumetanide and furosemide using their respective deuterated internal standards.
Caption: Workflow for Bumetanide quantification using this compound.
Caption: Workflow for Furosemide quantification using Furosemide-d5.
Conclusion
Both this compound and Furosemide-d5 serve as excellent internal standards for the quantification of their respective parent drugs. The choice between them will inherently depend on the analyte of interest. The provided data demonstrates that methods developed using these deuterated standards can achieve high levels of sensitivity, accuracy, and precision, meeting the stringent requirements of regulatory bodies for bioanalytical method validation.
For researchers analyzing bumetanide, the use of this compound is well-documented to provide reliable quantification in complex matrices like serum and plasma[1][2]. Similarly, Furosemide-d5 has been successfully employed in robust methods for the determination of furosemide in challenging matrices such as urine. The key to a successful bioanalytical assay lies not only in the selection of the appropriate internal standard but also in the meticulous optimization and validation of the entire analytical method. This guide provides the foundational data and procedural insights to aid in the effective implementation of this compound and Furosemide-d5 in your research.
References
- 1. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Bumetanide-d5 performance in different mass spectrometers
For researchers, scientists, and drug development professionals, the choice of analytical instrumentation is paramount for achieving accurate and reliable quantification of compounds. This guide provides a comparative analysis of the performance of Bumetanide-d5, a deuterated internal standard for the diuretic drug Bumetanide, across different types of mass spectrometers. The selection of a mass spectrometer significantly influences the sensitivity, precision, and overall robustness of a bioanalytical assay. This document aims to assist in the selection of the appropriate instrumentation for specific research needs by presenting a summary of expected performance metrics, detailed experimental protocols, and a visual representation of Bumetanide's mechanism of action and metabolic pathway.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the anticipated performance characteristics of this compound analysis on three common types of mass spectrometers: a Triple Quadrupole (QqQ), a Quadrupole Time-of-Flight (Q-TOF), and an Orbitrap mass spectrometer. These values are representative and can vary based on the specific instrument model, liquid chromatography setup, and matrix effects.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL | 1000 ng/mL |
| Linear Dynamic Range | >4 orders of magnitude | >4 orders of magnitude | >4 orders of magnitude |
| Precision (%RSD) | <15% | <20% | <20% |
| Accuracy (%Bias) | ±15% | ±20% | ±20% |
| Mass Resolution | Unit Mass Resolution | >20,000 FWHM | >70,000 FWHM |
| Primary Application | Targeted Quantification | Qualitative & Quantitative Analysis | High-Resolution Accurate Mass Analysis |
Triple quadrupole mass spectrometers are generally considered the gold standard for targeted quantification due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[1][2] In contrast, high-resolution mass spectrometers like Q-TOF and Orbitrap offer the advantage of collecting full-scan accurate mass data, which is beneficial for metabolite identification and untargeted screening, though they may exhibit slightly lower sensitivity for targeted quantification compared to a triple quadrupole.[1][3][4]
Experimental Protocols
A robust and validated bioanalytical method is crucial for the accurate quantification of this compound. Below is a representative experimental protocol for the analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
This method is commonly used for the extraction of small molecules from biological matrices.[5]
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
Liquid Chromatography (LC)
Chromatographic separation is essential to resolve the analyte from matrix components.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice.
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes is a good starting point for method development.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS)
The mass spectrometer is used for the detection and quantification of the analyte.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bumetanide: Precursor ion (Q1) > Product ion (Q3) - Specific m/z values to be determined experimentally.
-
This compound: Precursor ion (Q1) > Product ion (Q3) - Specific m/z values to be determined experimentally.
-
-
Optimization: Key parameters such as declustering potential, collision energy, and cell exit potential should be optimized for both Bumetanide and this compound to achieve maximum sensitivity.
Mandatory Visualization
The following diagrams illustrate the mechanism of action and metabolic pathway of Bumetanide, as well as a typical experimental workflow for its analysis.
Caption: Mechanism of action and metabolic pathway of Bumetanide.
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. Comparison of Information-Dependent Acquisition on a Tandem Quadrupole TOF vs a Triple Quadrupole Linear Ion Trap Mass Spectrometer for Broad-Spectrum Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening and identification in vitro--amitriptyline and verapamil as model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioequivalence Studies of Bumetanide Formulations Utilizing Bumetanide-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioequivalence data for bumetanide formulations, with a focus on the use of Bumetanide-d5 as an internal standard for accurate quantification. The information presented herein is intended to assist in the design and interpretation of bioequivalence studies for this potent loop diuretic.
Executive Summary
Establishing bioequivalence between a generic and a reference listed drug is a critical step in the drug approval process. For bumetanide, a diuretic with a narrow therapeutic index, precise and reliable analytical methods are paramount. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for pharmacokinetic bioequivalence studies. This method offers high sensitivity, specificity, and robustness, ensuring accurate determination of the drug's concentration in biological matrices. This guide presents exemplary pharmacokinetic data from a bioequivalence study of two bumetanide tablet formulations and details the recommended LC-MS/MS methodology using this compound.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters from a bioequivalence study comparing a test and a reference 1 mg bumetanide tablet formulation. While this particular study utilized a high-performance liquid chromatography (HPLC) method for analysis, the data serves as a representative example of the parameters assessed in a typical bioequivalence trial.[1]
Table 1: Pharmacokinetic Parameters of Test and Reference Bumetanide 1 mg Tablets [1]
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 65.66 ± 18.95 | 66.93 ± 20.47 |
| AUC0-t (ng·h/mL) | 145.87 ± 39.81 | 142.26 ± 38.79 |
| AUC0-∞ (ng·h/mL) | 158.43 ± 42.17 | 154.51 ± 41.23 |
| Tmax (h) | 1.00 ± 0.45 | 1.00 ± 0.51 |
| t1/2 (h) | 1.35 ± 0.29 | 1.38 ± 0.31 |
| Ka (h-1) | 2.45 ± 0.87 | 2.39 ± 0.81 |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; Ka: Absorption rate constant.
Recommended Experimental Protocol: LC-MS/MS with this compound
For robust and accurate quantification of bumetanide in plasma, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard is recommended.
Sample Preparation
A protein precipitation method is commonly used for the extraction of bumetanide from plasma samples.
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Chromatographic Conditions
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation.
-
Mobile Phase: A gradient elution with a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typically employed.
-
Flow Rate: A flow rate of 0.4 mL/min is commonly used.
-
Column Temperature: Maintained at 40°C.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for a bumetanide bioequivalence study and the logical relationship for determining bioequivalence.
References
Evaluating the Isotopic Purity of Bumetanide-d5 Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Bumetanide-d5 standards, essential for ensuring accuracy and reliability in quantitative bioanalysis. As a stable isotope-labeled (SIL) internal standard, the isotopic purity of this compound is a critical parameter that directly impacts the precision and validity of pharmacokinetic and other drug development studies. This document outlines the key analytical techniques for assessing isotopic purity, presents a comparative overview of commercially available standards, and discusses alternative internal standards for the analysis of bumetanide.
The Critical Role of Isotopic Purity
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a deuterated internal standard like this compound is added to samples at a known concentration.[1] It co-elutes with the non-labeled analyte, experiencing similar effects of sample preparation, chromatography, and ionization.[1] This allows for accurate correction of variations in analytical response. However, the presence of unlabeled bumetanide (d0) or partially labeled isotopologues (d1-d4) in the this compound standard can lead to interference and compromise the accuracy of quantification. Therefore, rigorous evaluation of the isotopic purity of these standards is paramount.
Comparative Analysis of Commercial this compound Standards
The isotopic purity of this compound can vary between different suppliers and even between different batches from the same supplier. Below is a summary of stated isotopic purity for this compound from several commercial sources. It is important to note that these values are as reported by the suppliers and may have been determined using different analytical methods. For a true head-to-head comparison, standards should be evaluated under identical experimental conditions.
| Supplier | Product Number | Stated Isotopic Purity |
| Supplier A | BUM-16-002 | Information not publicly available |
| Supplier B | sc-217800 | 97.1% |
| Supplier C | ASI067 | >98% (by HPLC) |
| Supplier D | Not specified | 98 atom % D |
| Supplier E | Not specified | ≥99% deuterated forms (d1-d5) |
Analytical Methodologies for Isotopic Purity Assessment
The two primary techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.[2][3]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the distribution of isotopologues in a deuterated standard.[2][3][4][5] By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, HRMS can resolve and quantify the relative abundance of the fully deuterated species (d5) and the lower-deuterated variants (d0-d4).
1. Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient to ensure good peak shape and separation from any impurities. For example, start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 360-375.
-
Resolution: ≥ 60,000 FWHM.
-
Key Ions to Monitor:
-
Bumetanide (d0): [M+H]⁺ = m/z 365.12
-
Bumetanide-d1: [M+H]⁺ = m/z 366.13
-
Bumetanide-d2: [M+H]⁺ = m/z 367.13
-
Bumetanide-d3: [M+H]⁺ = m/z 368.14
-
Bumetanide-d4: [M+H]⁺ = m/z 369.14
-
This compound: [M+H]⁺ = m/z 370.15
-
4. Data Analysis:
-
Extract the ion chromatograms for each of the above m/z values.
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species (d5).
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR, particularly Proton (¹H) and Deuterium (²H) NMR, provides a robust method for determining isotopic enrichment.[6][7] ¹H NMR can be used to quantify the residual, non-deuterated protons in the molecule, while ²H NMR directly measures the deuterated sites.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard and a similar amount of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte or internal standard.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
²H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A shorter delay can often be used due to the faster relaxation of deuterium nuclei.
-
Number of Scans: A higher number of scans will be required due to the lower sensitivity of the deuterium nucleus.
-
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectra.
-
Integrate the signals corresponding to the residual protons in the deuterated positions in the ¹H NMR spectrum and compare them to the integral of the internal standard.
-
In the ²H NMR spectrum, integrate the signals corresponding to the deuterated positions and compare them to the integral of the internal standard.
-
Calculate the isotopic enrichment at each labeled position based on the relative integrals.
Alternative Internal Standards for Bumetanide Analysis
While this compound is the most common and generally preferred internal standard for bumetanide quantification, other options exist.
| Internal Standard Type | Example | Advantages | Disadvantages |
| Structurally Similar Analog | Tamsulosin[6] | Readily available and cost-effective. | May not co-elute with bumetanide, leading to differential matrix effects and less accurate quantification.[1] |
| Other Deuterated Standards | Furosemide-d5 | Furosemide is a structurally related loop diuretic. | Different chemical properties may lead to chromatographic separation from bumetanide. |
| ¹³C-Labeled Standard | ¹³C-Bumetanide (hypothetical) | Considered the "gold standard" as it is chemically identical to the analyte and does not exhibit the chromatographic shifts sometimes seen with deuterated standards.[8] | Typically more expensive and less commercially available than deuterated analogs.[9] |
Visualizing the Workflow
Conclusion
The selection of a high-quality, well-characterized this compound internal standard is crucial for the generation of reliable and reproducible bioanalytical data. This guide has provided a framework for evaluating the isotopic purity of these standards using HRMS and qNMR. While this compound is the most widely used and appropriate internal standard for bumetanide analysis, researchers should be aware of the potential for variability between suppliers and the availability of alternative standards. A thorough in-house verification of isotopic purity is recommended to ensure the highest quality data in drug development and research.
References
- 1. scispace.com [scispace.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Bumetanide-d5: GC-MS vs. LC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bumetanide and its deuterated internal standard, Bumetanide-d5, is critical for pharmacokinetic, bioequivalence, and doping control studies. This guide provides an objective comparison of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this compound, supported by available experimental data and detailed methodologies.
The choice between GC-MS and LC-MS for the analysis of a specific compound depends on various factors, including the analyte's physicochemical properties, the required sensitivity and selectivity, sample throughput, and the complexity of the sample matrix. This guide will delve into the specifics of each technique for this compound analysis, highlighting their respective strengths and weaknesses.
Performance Comparison at a Glance
Liquid Chromatography-Mass Spectrometry, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as the predominant and better-documented method for the quantitative analysis of bumetanide in biological matrices. This is largely due to its high sensitivity, specificity, and simpler sample preparation workflows. In contrast, GC-MS analysis of bumetanide necessitates a chemical derivatization step to increase the analyte's volatility, which adds complexity to the sample preparation process.
While comprehensive, validated quantitative performance data for GC-MS analysis of this compound is scarce in the reviewed literature, we can draw a comparison based on the available information.
| Performance Metric | LC-MS/MS | GC-MS |
| Internal Standard | This compound | Information not available |
| Lower Limit of Quantification (LLOQ) | As low as 1 ng/mL in human serum[1] | < 10 ng/mL in human urine (for bumetanide)[2] |
| Linearity Range | 1 - 1250 ng/mL in human serum[1] | Data not available |
| Precision (%CV) | < 10% (intra- and inter-day)[1] | Data not available |
| Accuracy (%) | Within ±10%[1] | Data not available |
| Sample Preparation | Simple protein precipitation or liquid-liquid extraction | Requires derivatization (methylation) following extraction |
| Throughput | High | Lower due to derivatization step |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods for bumetanide analysis consistently utilize this compound as a stable isotope-labeled internal standard, which is the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and analysis.
Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is often employed for plasma or serum samples.
-
To a small volume of sample (e.g., 50 µL), an internal standard spiking solution containing this compound is added.
-
A protein precipitating agent, such as acetonitrile, is added to the sample.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is directly injected into the LC-MS/MS system.
Chromatographic Conditions
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is common.
-
Flow Rate: A typical flow rate is around 0.4 to 0.6 mL/min.
Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor to product ion transitions for bumetanide and this compound are monitored. For example, transitions of m/z 365.3 → 240.2 for bumetanide and m/z 370.3 → 244.2 for this compound have been reported[1].
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility, bumetanide requires a derivatization step to be amenable to GC-MS analysis. Methylation is the most common derivatization procedure.
Sample Preparation and Derivatization
-
Extraction: Bumetanide is first extracted from the biological matrix (e.g., urine) using liquid-liquid extraction.
-
Derivatization (Extractive Methylation): The extracted bumetanide is then derivatized to form its methyl ester. This can be achieved using a methylating agent like iodomethane in the presence of a phase-transfer catalyst[2].
-
The derivatized sample is then concentrated and reconstituted in a suitable solvent for GC-MS injection.
Chromatographic Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to ensure good separation and peak shape.
Mass Spectrometric Conditions
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Detection: The mass spectrometer can be operated in either full scan mode for qualitative confirmation or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Workflow Diagrams
References
- 1. Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of bumetanide in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bumetanide-d5: A Guide for Laboratory Professionals
The proper disposal of Bumetanide-d5, a deuterated analog of the potent diuretic Bumetanide, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures a safe working environment and compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound.
Core Disposal Principles
The primary principle for the disposal of this compound is to prevent its release into the environment.[1][2] Improper disposal, such as flushing it down the drain or discarding it with regular laboratory trash, can lead to contamination of water systems and soil.[1][3] Therefore, a structured and compliant disposal plan is imperative.
Step-by-Step Disposal Protocol
-
Initial Assessment and Personal Protective Equipment (PPE):
-
Segregation of Waste:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
It should be collected in a designated, properly labeled, and sealed container to await disposal.
-
-
Primary Disposal Method: Incineration:
-
The recommended method for the disposal of this compound is incineration in a licensed and permitted hazardous waste incinerator equipped with an afterburner and scrubber.[2] This method ensures the complete destruction of the compound.
-
-
Engaging a Licensed Hazardous Material Disposal Company:
-
All excess and expired this compound must be transferred to a licensed hazardous material disposal company.[2]
-
These companies are equipped to handle and transport chemical waste in accordance with Department of Transportation (DOT) regulations and dispose of it in compliance with Environmental Protection Agency (EPA) and local regulations.[1][5][6]
-
-
Regulatory Compliance:
-
It is crucial to adhere to all federal, state, and local regulations governing the disposal of chemical and pharmaceutical waste.[2][3] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste in the United States.[1][3][5][6]
-
While the Safety Data Sheet for this compound may indicate that it is not classified as a "Hazardous Chemical" under OSHA's Hazard Communication Standard, it is best practice to manage all pharmaceutical-related compounds with a high degree of caution.[2]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as empty containers, gloves, or absorbent pads, should be disposed of in the same manner as the chemical itself.[2]
-
Quantitative Data Summary
| Data Point | Value | Source |
| Regulatory Framework | EPA, RCRA, State, and Local Regulations | [3][5][6] |
| Recommended Disposal | Incineration via a licensed hazardous material disposal company | [2] |
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Bumetanide-d5
For Immediate Implementation: Essential Safety and Logistical Protocols for the Handling and Disposal of Bumetanide-d5 in a Research Setting.
This document provides critical, immediate guidance for laboratory personnel on the safe handling, storage, and disposal of this compound. Adherence to these protocols is mandatory to ensure the safety of all researchers and maintain a secure laboratory environment. Bumetanide is a potent loop diuretic, and while the deuterated form, this compound, is typically used as an internal standard in analytical methods, it should be handled with the same precautions as the active pharmaceutical ingredient (API).
Immediate Safety and Hazard Information
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritant | Chemical-resistant gloves (Nitrile or Neoprene), disposable lab coat with long sleeves. |
| Eye Irritant | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritant (for solid form) | N95 respirator or higher, especially when handling the powder outside of a containment system. |
| Reproductive Toxin | Double gloving is recommended. All handling should be performed in a designated area. |
Operational Plan for Handling this compound
A systematic approach is essential to minimize exposure and ensure the integrity of the research.
Engineering Controls and Designated Areas:
-
All handling of solid this compound must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked and have restricted access.
-
Ensure that a calibrated analytical balance is available within the containment system for accurate weighing.
Personal Protective Equipment (PPE) Protocol:
-
Donning: Before entering the designated handling area, personnel must don the required PPE as outlined in the table above. This includes a disposable lab coat, two pairs of chemical-resistant gloves, and appropriate eye protection. A respirator is required if handling the solid material outside of a primary containment device.
-
Doffing: PPE should be removed in a manner that prevents contamination of the user and the surrounding environment. The outer pair of gloves should be removed first, followed by the lab coat, and then the inner pair of gloves. Dispose of all PPE as hazardous waste.
Step-by-Step Handling Procedure:
-
Preparation: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) within the chemical fume hood or glove box before introducing the this compound container.
-
Weighing: Carefully weigh the required amount of this compound powder using a tared weigh boat. Avoid generating dust.
-
Solubilization: If preparing a solution, add the solvent to the vial containing the weighed this compound. Cap the vial securely and mix gently until the solid is fully dissolved.
-
Storage: Store all this compound, both in solid form and in solution, in clearly labeled, sealed containers. Storage conditions should be in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Decontamination: After each use, decontaminate all surfaces and equipment within the handling area with an appropriate cleaning agent (e.g., 70% ethanol), followed by a wipe-down with a laboratory-grade detergent and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including used PPE, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container. This container should be black and clearly marked as "Hazardous Pharmaceutical Waste".
-
Liquid Waste: Unused solutions of this compound and any solvent rinses from cleaning contaminated glassware should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps, such as needles or razor blades, that are contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous material disposal company. Contact your institution's EHS office to arrange for pickup and disposal. Do not dispose of any this compound waste down the drain or in the regular trash.
Quantitative Data Summary
The following tables summarize key quantitative data for Bumetanide.
Physicochemical Properties of Bumetanide
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₂O₅S |
| Molecular Weight | 364.42 g/mol |
| Melting Point | 230-232 °C |
| Solubility | Practically insoluble in water, soluble in alcohol and acetone. |
Toxicological Data for Bumetanide
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | >6,000 mg/kg |
| LD50 | Rat | Oral | >6,000 mg/kg |
| LD50 | Mouse | Intraperitoneal | 1,660 mg/kg |
| LD50 | Rat | Intraperitoneal | 891 mg/kg |
Experimental Protocols
This compound is commonly used as an internal standard for the quantification of Bumetanide in biological samples. The following is a detailed methodology for a typical LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) experiment.
Protocol: Quantification of Bumetanide in Plasma using this compound as an Internal Standard
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Bumetanide in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Serially dilute the Bumetanide stock solution with methanol to prepare working solutions at various concentrations.
-
Spike blank plasma with the working solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Bumetanide from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bumetanide: [M+H]⁺ > fragment ion (e.g., m/z 365.1 > 240.1).
-
This compound: [M+H]⁺ > fragment ion (e.g., m/z 370.1 > 245.1).
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Bumetanide to this compound against the concentration of the calibration standards.
-
Determine the concentration of Bumetanide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Mechanism of action of Bumetanide.
Caption: LC-MS/MS experimental workflow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
